2,6-Dichlorocinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPVGRCXMFBNAN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-89-1 | |
| Record name | 2-Propenoic acid, 3-(2,6-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5345-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dichlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichlorocinnamic Acid for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Dichlorinated Scaffold
2,6-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, presents a molecule of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery. The strategic placement of two chlorine atoms on the phenyl ring dramatically influences the molecule's electronic and steric properties, thereby bestowing upon it a unique reactivity profile and a diverse range of biological activities. This guide offers a comprehensive exploration of the chemical properties of this compound, providing researchers and drug development professionals with the technical insights necessary to harness its potential as a versatile building block in the synthesis of novel therapeutic agents. From its synthesis and spectroscopic characterization to its chemical reactivity and burgeoning applications, this document serves as a detailed resource for understanding and utilizing this intriguing compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5345-89-1 | [1] |
| Molecular Formula | C₉H₆Cl₂O₂ | [1] |
| Molecular Weight | 217.05 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 194.0 to 198.0 °C | [1] |
| Solubility | Insoluble in water; soluble in many organic solvents such as ethanol, methanol, and acetone.[2][3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Source(s) |
| ¹H NMR | Spectrum available on PubChem. | [1] |
| ¹³C NMR (DMSO-d6) | δ (ppm): 167.4, 142.3, 136.6, 133.8, 130.6, 129.8, 127.8, 126.8, 121.0 | [1] |
| Infrared (IR) Spectroscopy | Key absorptions expected for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1680-1700 cm⁻¹), C=C (~1620 cm⁻¹), and aromatic C-H (~3030 cm⁻¹).[4][5] | |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 216/218 (isotope pattern for 2 Cl). Top 5 Peaks: 181, 183, 125, 137, 102.[1][6] |
Synthesis of this compound: A Practical Approach
The most common and efficient method for the laboratory synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of 2,6-dichlorobenzaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine.
Experimental Protocol: Knoevenagel Condensation for this compound Synthesis
Materials:
-
2,6-Dichlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).
-
Add pyridine as the solvent and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly pour the reaction mixture into the ice-acid mixture with constant stirring. This will cause the product to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is primarily dictated by its three key functional components: the carboxylic acid group, the α,β-unsaturated alkene, and the dichlorinated aromatic ring.
-
Carboxylic Acid Group: The carboxylic acid moiety is the most reactive site, readily undergoing reactions such as esterification and amidation. These transformations are crucial for generating a diverse library of derivatives with potentially enhanced biological activities.[7]
-
Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding esters.
-
Amidation: Activation of the carboxylic acid, typically by conversion to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine, produces amides.
-
-
Alkene Double Bond: The conjugated double bond can participate in addition reactions, such as hydrogenation to yield 2,6-dichlorodihydrocinnamic acid. It can also undergo [2+2] cycloaddition reactions upon photochemical activation.
-
Aromatic Ring: The dichlorinated phenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the carboxylic acid group. However, it can undergo nucleophilic aromatic substitution under harsh conditions.
Applications in Drug Development: A Focus on Cancer and Infectious Diseases
The true value of this compound for drug development professionals lies in its potential as a scaffold for the synthesis of novel therapeutic agents. Cinnamic acid and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]
Inhibition of Monocarboxylate Transporters (MCTs) in Cancer Therapy
A particularly promising area of research is the development of cinnamic acid derivatives as inhibitors of monocarboxylate transporters (MCTs), especially MCT1 and MCT4.[4] These transporters are often overexpressed in cancer cells and are responsible for the efflux of lactate, a byproduct of the high glycolytic rate observed in many tumors (the Warburg effect). By inhibiting MCTs, the intracellular pH of cancer cells decreases, leading to apoptosis. The α-cyano-cinnamic acid scaffold has been a key template for the development of potent MCT inhibitors.[4] The dichlorination pattern of this compound can be exploited to fine-tune the inhibitory activity and pharmacokinetic properties of these potential anticancer agents.
Caption: Mechanism of MCT inhibition by this compound derivatives.
Antimicrobial and Anti-inflammatory Potential
Derivatives of cinnamic acid have also shown significant promise as antimicrobial agents against a range of bacteria and fungi.[9] The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.[10] Furthermore, cinnamic acid derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in a variety of disease contexts.[11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[1]
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12][13][14]
Conclusion and Future Perspectives
This compound is a valuable and versatile chemical entity with significant potential for application in drug discovery and development. Its straightforward synthesis, well-defined chemical reactivity, and the diverse biological activities of its derivatives make it an attractive starting point for the design of novel therapeutic agents. The growing understanding of its role as a scaffold for MCT inhibitors in cancer therapy highlights a particularly exciting avenue for future research. As our comprehension of the structure-activity relationships of its derivatives continues to expand, this compound is poised to remain a key building block in the ongoing quest for new and effective medicines.
References
- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 10. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,6-Dichlorocinnamic Acid: Structure and Synthesis
This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, an important compound with applications in chemical and pharmaceutical research.
Chemical Structure and Properties
This compound is a derivative of cinnamic acid, featuring two chlorine atoms on the phenyl ring at positions 2 and 6. Its chemical formula is C₉H₆Cl₂O₂.[1][2] The IUPAC name for the trans-isomer is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid.[1] This substitution pattern significantly influences its chemical reactivity and physical properties.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5345-89-1 | [1][2] |
| Molecular Formula | C₉H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 217.05 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 193-194 °C | [3] |
| Boiling Point (Predicted) | 355.8±27.0 °C | [3] |
| Density (Predicted) | 1.457±0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.11±0.16 | [3] |
Synthesis of this compound
The synthesis of cinnamic acid and its derivatives can be achieved through several established organic reactions. The most common methods include the Perkin reaction, Knoevenagel-Doebner condensation, and the Heck reaction.[4][5] The selection of a specific route depends on factors such as the availability of starting materials, desired yield, and reaction conditions.
The primary precursor for the synthesis of this compound is 2,6-Dichlorobenzaldehyde. This starting material can be prepared by the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium at 50-55 °C, with reported yields of up to 84%.[6]
Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation. It involves the reaction of an aldehyde or ketone with malonic acid in the presence of a weak base, such as pyridine or piperidine, followed by decarboxylation. This method is often preferred for its high yields and milder reaction conditions compared to the Perkin reaction.[5]
A known synthesis route for 2,6-Dichloro-trans-cinnamic acid is the condensation of 2,6-Dichlorobenzaldehyde with malonic acid.[3]
Experimental Protocol:
A detailed experimental protocol for the Knoevenagel-Doebner condensation to produce this compound is as follows:
-
Reactant Preparation: In a reaction vessel, dissolve 2,6-Dichlorobenzaldehyde and malonic acid in a suitable solvent, such as pyridine, which also acts as the base catalyst.
-
Reaction: Heat the mixture, typically under reflux, for a specified period to facilitate the condensation and subsequent decarboxylation.
-
Work-up: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.
Caption: Knoevenagel-Doebner synthesis of this compound.
Perkin Reaction
The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid.[7][8] This reaction typically requires high temperatures.[5]
Experimental Protocol:
A general protocol for the Perkin reaction to synthesize this compound is outlined below:
-
Reactant Mixture: Combine 2,6-Dichlorobenzaldehyde, acetic anhydride, and an alkali acetate (e.g., sodium acetate or potassium acetate) in a reaction flask.[5][7]
-
Heating: Heat the mixture to a high temperature (typically 170-190 °C) under reflux for several hours.[9]
-
Hydrolysis: After cooling, add water and boil the mixture to hydrolyze the excess anhydride and the intermediate product.
-
Purification: The product, this compound, can be isolated by steam distillation to remove unreacted aldehyde, followed by acidification of the remaining solution to precipitate the acid. Further purification is achieved by recrystallization.
Caption: Perkin reaction for the synthesis of this compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[10] This method is known for its high functional group tolerance but requires an expensive palladium catalyst.[5] Aryl chlorides can be less reactive than bromides or iodides.[5]
Experimental Protocol:
A general protocol for the Heck reaction to synthesize this compound would involve:
-
Reactant Setup: In a reaction vessel, combine a 2,6-dihaloaryl precursor (e.g., 1-iodo-2,6-dichlorobenzene), acrylic acid, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine) in a suitable solvent.
-
Reaction: Heat the mixture under an inert atmosphere for the required time to facilitate the cross-coupling reaction.
-
Work-up: After completion, cool the reaction, filter to remove the catalyst, and extract the product.
-
Purification: The crude product is then purified, typically by column chromatography or recrystallization.
Caption: Generalized Heck reaction for this compound synthesis.
Comparison of Synthesis Routes
The choice of synthesis method for this compound depends on a balance of factors including yield, reaction conditions, cost, and safety.
Table 2: Comparison of Synthesis Methods for Dichlorocinnamic Acid Analogues
| Parameter | Perkin Reaction | Knoevenagel-Doebner Condensation | Heck Reaction |
| Starting Materials | 2,6-Dichlorobenzaldehyde, Acetic Anhydride, Alkali Acetate | 2,6-Dichlorobenzaldehyde, Malonic Acid, Base (e.g., Pyridine) | 2,6-Dihaloaryl precursor, Acrylic Acid, Palladium Catalyst, Base |
| Typical Yield | Moderate (e.g., ~71% for 2-chloro analogue) | High to quantitative[5] | Moderate (e.g., ~36% for a bromo-analogue)[5] |
| Reaction Conditions | High temperature (reflux)[5] | Mild to moderate heating[5] | Moderate heating[5] |
| Key Advantages | Well-established, uses relatively inexpensive starting materials.[5] | High yields, milder conditions than the Perkin reaction.[5] | High functional group tolerance.[5] |
| Key Disadvantages | High temperatures and long reaction times can lead to byproducts.[5] | Use of potentially hazardous bases like pyridine.[5] | Requires an expensive palladium catalyst; aryl chlorides can be less reactive.[5] |
Conclusion
This compound is a well-defined chemical entity with distinct properties. Its synthesis is achievable through several classic organic reactions, with the Knoevenagel-Doebner condensation often representing a favorable balance of yield and reaction mildness. The Perkin and Heck reactions offer viable alternatives, each with specific advantages and disadvantages. The selection of the optimal synthesis pathway will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available resources.
References
- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,6-Dichloro-trans-cinnamic acid | 20595-49-7 [chemicalbook.com]
- 4. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. studylib.net [studylib.net]
- 10. Heck Reaction [organic-chemistry.org]
Biological Activities of 2,6-Dichlorocinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring phenolic compound cinnamic acid, presents a scaffold of significant interest in medicinal chemistry and drug discovery. While specific research on the 2,6-dichloro-substituted variant is limited, the broader class of cinnamic acid derivatives has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon data from structurally related compounds to infer its likely mechanisms of action and therapeutic potential. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes potential signaling pathways and experimental workflows.
Introduction
Cinnamic acid and its derivatives are a well-established class of compounds with diverse pharmacological effects. The introduction of halogen substituents, such as chlorine, onto the phenyl ring can significantly modulate the molecule's electronic properties, lipophilicity, and steric hindrance, thereby influencing its interaction with biological targets. The 2,6-dichloro substitution pattern is of particular interest for its potential to enhance potency and selectivity. This guide explores the probable biological activities of this compound based on the established profiles of related cinnamic acid derivatives.
Potential Biological Activities
Based on the activities of structurally similar compounds, this compound is predicted to exhibit the following biological effects:
-
Anticancer Activity: Cinnamic acid derivatives have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity: The lipophilic nature of chlorinated compounds suggests potential for activity against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: A key potential mechanism of action is the inhibition of metabolic enzymes, such as monocarboxylate transporters (MCTs) and lactate dehydrogenase (LDH), which are crucial for cancer cell metabolism.
Quantitative Data Summary
Due to a lack of specific studies on this compound, the following tables summarize quantitative data for closely related cinnamic acid derivatives to provide a comparative context for its potential potency.
Table 1: Cytotoxicity of Cinnamic Acid Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| trans-Cinnamic acid | HT-144 (Melanoma) | 2400[1][2] |
| Cinnamic acid ester derivative | HeLa (Cervical Cancer) | 42 - 166[3] |
| Cinnamic acid amide derivative | K562 (Leukemia) | 42 - 166[3] |
| Cinnamic acid ester derivative | Fem-x (Melanoma) | 42 - 166[3] |
| Cinnamic acid amide derivative | MCF-7 (Breast Cancer) | 42 - 166[3] |
Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound | Microorganism | MIC (mg/L) |
| Cinnamic acid-based antimicrobial (DM2) | Staphylococcus aureus | 16 - 64[4] |
| Cinnamic acid-based antimicrobial (DM8) | Enterococcus faecium | 32[4] |
| Cinnamic acid-based antimicrobial (DM8) | Enterococcus faecalis | 256[4] |
Table 3: Enzyme Inhibition by Cinnamic Acid and Related Derivatives
| Inhibitor Class | Enzyme Target | Specific Compound Example | IC50/Ki |
| Cyanocinnamic acid derivatives | Monocarboxylate Transporter 1 (MCT1) | 2-alkoxy-N,N-dialkyl cyanocinnamic acids | 8 - 48 nM (IC50)[5] |
| 5-(2,6-dichlorophenyl) derivatives | Lactate Dehydrogenase A (LDHA) | 5-(2,6-dichlorophenyl)-3-hydroxy-2-mercaptocyclohex-2-enones | Not specified |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted to investigate the biological activities of this compound.
Synthesis of this compound via Knoevenagel Condensation
This protocol describes a common method for synthesizing cinnamic acid derivatives.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Crushed ice
Procedure:
-
A mixture of 2,6-dichlorobenzaldehyde (10 mmol), malonic acid (12 mmol), pyridine (20 mL), and a catalytic amount of piperidine (0.5 mL) is refluxed for 4-6 hours.
-
After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid (20 mL).
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Lactate Transport Assay
This assay measures the inhibition of lactate transport into cells, a potential mechanism of action for this compound.
Materials:
-
Cells expressing Monocarboxylate Transporters (e.g., cancer cell lines)
-
Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]-L-lactate
-
This compound
-
Phloretin (a known MCT inhibitor, as a positive control)
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to confluence.
-
Pre-incubation: Wash cells with HBSS and pre-incubate with varying concentrations of this compound or vehicle control for 10-30 minutes.
-
Initiate Uptake: Add HBSS containing [¹⁴C]-L-lactate and incubate for a short period (e.g., 5-15 minutes).
-
Stop Uptake: Terminate the reaction by rapidly washing the cells with ice-cold PBS.
-
Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Determine the rate of lactate uptake and calculate the inhibitory potency (IC50) of this compound.
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using the DOT language, visualize the potential signaling pathways and experimental workflows associated with the biological activities of this compound.
Caption: Potential anticancer signaling pathways of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichlorocinnamic Acid
Introduction
2,6-Dichlorocinnamic acid, with the chemical formula C₉H₆Cl₂O₂, is a halogenated derivative of cinnamic acid.[1] Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom and are recognized for their diverse biological activities, including antimicrobial and anticancer properties.[2][3][4] The substitution of chlorine atoms on the phenyl ring can significantly alter the physicochemical properties and biological efficacy of the parent compound. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, membrane permeability, and formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆Cl₂O₂ | [1] |
| Molecular Weight | 217.05 g/mol | [1] |
| Appearance | White to Almost white powder/crystal | |
| Melting Point | 194.0 to 198.0 °C | |
| Polar Surface Area (PSA) | 37.3 Ų | [1] |
| CAS Number | 5345-89-1 | [1] |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental protocols. Below are methodologies commonly employed for the characterization of compounds like this compound.
Synthesis via Perkin Reaction
The Perkin reaction is a classical method for synthesizing cinnamic acids from aromatic aldehydes.[7]
Materials:
-
2,6-Dichlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
Procedure:
-
Combine 2,6-Dichlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a reaction vessel.
-
Heat the mixture to 160-180°C for 3-5 hours.[7]
-
After cooling slightly, pour the reaction mixture into water.
-
Neutralize excess acetic anhydride by adding a saturated solution of sodium bicarbonate until the solution is basic. This converts the product to its water-soluble sodium salt.[7]
-
Remove any unreacted aldehyde, if necessary, by steam distillation.[7]
-
Cool the remaining solution and filter to remove any impurities.
-
Acidify the filtrate with concentrated hydrochloric acid, with constant stirring, until the precipitation of this compound is complete.[7]
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like aqueous ethanol.[8]
Melting Point Determination
Apparatus:
-
Capillary melting point apparatus
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
Procedure:
-
Ensure the this compound sample is completely dry.
-
Finely powder a small amount of the sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Instrumentation & Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, acidified water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV at an appropriate wavelength (e.g., 270 nm).[7]
-
Injection Volume: 10-20 µL[7]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this, prepare a series of working standards and the sample for analysis at a known concentration.[7]
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared samples and standards.[7]
-
Data Analysis: Identify the this compound peak by its retention time. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Logical and Experimental Workflows
Visualizing the process from starting materials to final characterization is essential for laboratory research. The following diagrams illustrate the synthesis and analytical workflow for this compound.
References
- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3752-25-8 CAS MSDS (2-Chlorocinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
2,6-Dichlorocinnamic acid molecular weight and formula
An In-depth Technical Guide on 2,6-Dichlorocinnamic Acid
This document provides core technical data on this compound, a halogenated derivative of cinnamic acid. Due to its structural features, it has applications in various research and industrial fields, including pharmaceuticals and medicinal chemistry.[1]
Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C9H6Cl2O2 | [2][3][4] |
| Molecular Weight | 217.05 g/mol | [2][3][4] |
Applications and Research Context
This compound serves as an intermediate in the synthesis of biologically active molecules.[1] Halogenated cinnamic acids have been investigated for their potential cytotoxic and apoptotic properties, making them of interest in the development of anti-cancer agents.[1] Furthermore, this molecule can act as a scaffold for designing enzyme inhibitors that target key proteins like lipoxygenases and cyclooxygenases.[1]
Note: The scope of this document is limited to the molecular weight and formula of this compound. Detailed experimental protocols and specific signaling pathways involving this compound were not available in the initial information retrieval.
References
An In-depth Technical Guide to the Solubility and Stability of 2,6-Dichlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2,6-Dichlorocinnamic acid. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries, to support formulation development, analytical method development, and risk assessment.
Core Physical and Chemical Properties
This compound is a chlorinated derivative of cinnamic acid. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Name | (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid |
| Synonyms | 3-(2,6-Dichlorophenyl)acrylic acid, 2,6-Dichloro-trans-cinnamic acid |
| CAS Number | 5345-89-1 |
| Molecular Formula | C₉H₆Cl₂O₂ |
| Molecular Weight | 217.05 g/mol |
| Appearance | Off-white to white powder/solid |
| Melting Point | Approximately 120°C |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration in formulation development.
Aqueous Solubility
This compound exhibits very low solubility in aqueous media. This is a crucial factor for consideration in oral and parenteral formulation strategies.
| Solvent | Temperature | Solubility |
| Water | 23 °C | < 0.1 g/100 mL (< 1 mg/mL)[1] |
Organic Solvent Solubility
| Solvent | Solubility |
| Ethyl Acetate | Soluble |
| Organic Solvents (General) | Soluble[2] |
Stability Profile
Understanding the chemical stability of this compound is essential for ensuring the safety, efficacy, and shelf-life of any resulting product. Stability testing informs storage conditions, packaging requirements, and potential degradation pathways.
General and Thermal Stability
Under standard laboratory and storage conditions, this compound is considered stable.[3] However, like many organic molecules, it is susceptible to thermal decomposition at elevated temperatures, which can lead to the release of hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Photostability
A significant stability concern for this compound is its sensitivity to light. Exposure to ultraviolet (UV) radiation can induce chemical transformations. This necessitates careful handling and the use of light-protective packaging for any formulations containing this compound.
Two primary photodegradation pathways have been identified:
-
Photodimerization: Upon irradiation, this compound can undergo a [2+2] cycloaddition reaction to form a cyclobutane dimer, specifically identified as 2,2',6,6'-tetrachloro-β-truxinic acid.
-
Photocyclization: Another documented pathway upon UV irradiation is the photocyclization of this compound and its derivatives, leading to the formation of 5-chlorocoumarin through the elimination of HCl.[4]
The following diagram illustrates the photodimerization pathway:
Caption: Photodimerization of this compound.
pH Stability
While specific data on the pH-dependent degradation of this compound is not available, a patent related to similar phenylalanine derivatives suggests they possess high stability in both acidic and alkaline solutions.[5] However, this should be confirmed experimentally for this compound itself, as the carboxylic acid group may be susceptible to pH-dependent reactions.
Experimental Protocols
The following sections outline standardized, illustrative methodologies for determining the solubility and stability of a compound like this compound. These protocols are based on general principles of pharmaceutical analysis.
Equilibrium Solubility Determination
This protocol determines the saturation solubility of this compound in various solvents.
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol) in sealed vials.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a prolonged period (e.g., up to 72 hours) to ensure equilibrium is reached.
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the supernatant.
-
Separation: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solids.
-
Analysis: Dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Determination: Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
Forced Degradation and Stability-Indicating Method Development
Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method, typically HPLC.
Methodology:
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound from all degradation products formed under the stress conditions.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can accurately quantify the decrease in the concentration of the active compound while simultaneously detecting the formation of degradation products.
The logical flow for developing a stability-indicating method is as follows:
Caption: Logical workflow for stability-indicating method development.
Conclusion and Recommendations
The available data indicates that this compound is a compound with low aqueous solubility and is susceptible to photodegradation. These are the primary challenges for formulation and product development.
Recommendations for Researchers and Developers:
-
Solubility Enhancement: To improve bioavailability for oral formulations, consider solubility enhancement techniques such as particle size reduction (micronization), salt formation, or the use of amorphous solid dispersions.
-
Formulation Strategy: For liquid formulations, co-solvents or lipid-based systems may be necessary. The low aqueous solubility might make it a candidate for Biopharmaceutics Classification System (BCS) Class II or IV.
-
Photoprotection: All handling, manufacturing, and packaging processes must incorporate measures to protect the compound from light to prevent degradation.
-
Further Studies: It is highly recommended to conduct comprehensive solubility studies in a wider range of pharmaceutically acceptable solvents and to perform detailed stability studies under various pH and temperature conditions to establish a full stability profile and determine degradation kinetics.
References
- 1. chemalink.net [chemalink.net]
- 2. Silo Chemical - Silicon-Based Compound, Industrial Grade 99% Purity , Odorless, Insoluble in Water, Perfect for Battery Acid Freezing Applications - Silicon-based Compound, Industrial Grade 99% Purity , Odorless, Insoluble In Water, Perfect For Battery Acid Freezing Applications at Best Price in Delhi | Sakshi Dyes And Chemicals [tradeindia.com]
- 3. canbipharm.com [canbipharm.com]
- 4. researchgate.net [researchgate.net]
- 5. US20110065918A1 - New phenylalanine derivatives - Google Patents [patents.google.com]
The Pharmacological Potential of Cinnamic Acid Derivatives: A Technical Guide for Drug Discovery and Development
Introduction
Cinnamic acid, a naturally occurring organic acid found in a variety of plants, and its derivatives have emerged as a significant and promising class of compounds in the field of pharmacology.[1][2][3][4][5] With a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, anti-inflammatory, and neuroprotective effects, these molecules are attracting considerable attention from researchers and drug development professionals.[2][3][5][6][7][8][9] This technical guide provides an in-depth overview of the core pharmacological potentials of cinnamic acid derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and development in this area.
Antimicrobial Activity
Cinnamic acid and its derivatives have demonstrated notable activity against a wide range of microorganisms, including bacteria and fungi.[1][2][10] This antimicrobial potential is particularly relevant in the face of rising antibiotic resistance.[1][10] The mechanism of action is often attributed to the disruption of cell membranes, inhibition of ATPase activity, and prevention of biofilm formation.[3][11]
Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| Cinnamic acid | Staphylococcus aureus | MIC | 256 - 4096 µg/mL | [8] |
| Cinnamic acid | Bacillus subtilis | MIC | - | [12] |
| Cinnamic acid | Escherichia coli | MIC | - | [12] |
| 4-amino-cinnamic acid | Bacillus subtilis | Good antibacterial activity | - | [10] |
| 4-amino-cinnamic acid | Escherichia coli | Good antibacterial activity | - | [10] |
| 4-chloro-cinnamic acid | - | - | - | [10] |
| 4-nitro-cinnamic acid | - | - | - | [10] |
| p-Coumaric acid | Staphylococcus aureus | Significant reduction in planktonic forms | - | [8] |
| Ferulic acid | Staphylococcus aureus | Weak reduction in planktonic forms | - | [8] |
| Cinnamaldehyde | Staphylococcus aureus | MIC | 300-500 µg/mL | [8] |
Note: "-" indicates that a specific value was not provided in the source material, but the activity was noted.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A common method to quantify the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or a suitable broth for fungi.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Antioxidant Activity
Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[2] They can neutralize free radicals and reactive oxygen species (ROS), which are implicated in various pathological conditions.[6] Their antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13][14]
Table 2: Antioxidant Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Cinnamic acid | DPPH | 0.18 | [15] |
| Acetyl Cinnamic Acid Derivative | DPPH | 0.16 | [15] |
| Vitamin C (Standard) | DPPH | 0.12 | [15] |
| Ester derivative 5c | DPPH | 56.35 | [16] |
| Ester derivative 5a | DPPH | 26100 | [16] |
| Ester derivative 5b | DPPH | 47900 | [16] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., methanol). Prepare serial dilutions to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a defined volume of the DPPH solution.
-
Prepare a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the RSA percentage against the compound concentration.[13]
-
Anticancer Activity
Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[5][6][17][18] Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[5] Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and protein kinases.[17][19][20]
Table 3: Anticancer Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 5 | A-549 (Lung cancer) | IC50 | 10.36 | [17] |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast cancer) | IC50 | ~3.2 | [7] |
| Compound 4ii | Multiple cell lines | Potent LOX inhibitor | - | [6] |
Note: "-" indicates that a specific value was not provided in the source material, but the activity was noted.
Signaling Pathways in Anticancer Activity
Cinnamic acid derivatives can modulate several signaling pathways crucial for cancer cell survival and proliferation. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is often constitutively active in cancer cells and promotes inflammation and cell survival.[7][11]
NF-κB Signaling Pathway Inhibition by Cinnamic Acid Derivatives
Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the cinnamic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Anti-inflammatory Activity
Cinnamic acid and its derivatives possess significant anti-inflammatory properties.[3][7] They can modulate key inflammatory pathways, such as the NF-κB and Toll-like receptor 4 (TLR4) signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[7]
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of cinnamic acid derivatives are often mediated through the inhibition of pro-inflammatory signaling cascades.
TLR4/NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the TLR4/NF-κB signaling pathway by cinnamic acid derivatives.
Neuroprotective Effects
Emerging evidence suggests that cinnamic acid derivatives have neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][21][22][23][24][25][26] Their neuroprotective mechanisms include antioxidant and anti-inflammatory actions, as well as the modulation of pathways involved in neuronal survival and apoptosis.[9][24] Some derivatives have been shown to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[21][25][26]
Table 4: Neuroprotective Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Model/Assay | Effect | Reference |
| Compound 87 | H2O2-induced damage in HBMEC-2 cells | EC50 = 3.26 µM | [9] |
| Compound 87 | H2O2-induced damage in SH-SY5Y cells | EC50 = 2.41 µM | [9] |
| 7-geranyloxycinnamic acid | H2O2-induced damage in SH-SY5Y cells | Highest viability at 2.08 µM | [24] |
| Caffeic acid | H2O2-induced cytotoxicity in PC12 cells | Neuroprotective at 222 µM | [24] |
| Cinnamic Acid | Sandhoff disease mouse model | Improves gait, reduces motor deficits | [27] |
Experimental Protocol: Neuroprotection Assay using SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a common in vitro model for studying neuroprotective effects.
Methodology:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in appropriate media.
-
Differentiate the cells into a more neuron-like phenotype using agents like retinoic acid.
-
-
Pre-treatment and Induction of Neurotoxicity:
-
Pre-treat the differentiated cells with various concentrations of the cinnamic acid derivative for a specified time.
-
Induce neurotoxicity using an agent such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta peptides.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay or a similar method. An increase in viability in the pre-treated cells compared to the cells treated with the neurotoxin alone indicates a neuroprotective effect.
-
-
Apoptosis Assays (Optional):
-
Further investigate the mechanism of neuroprotection by performing assays for apoptosis, such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.
-
Synthesis of Cinnamic Acid Derivatives
The synthesis of cinnamic acid derivatives can be achieved through various established organic reactions. The choice of method depends on the desired substitution pattern and functional groups.
Common Synthetic Routes
-
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base (e.g., sodium acetate) to yield an α,β-unsaturated carboxylic acid.[4]
-
Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic acid) in the presence of a basic catalyst.[6]
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene (e.g., acrylic acid or its esters) in the presence of a base.
-
Enzymatic Synthesis: The use of enzymes, such as phenylalanine ammonia-lyase (PAL), offers a green and efficient alternative for the synthesis of cinnamic acid and its derivatives.[28]
General Synthetic Scheme: Knoevenagel Condensation
Caption: General scheme for the synthesis of cinnamic acid derivatives via Knoevenagel condensation.
Cinnamic acid and its derivatives represent a versatile and promising platform for the development of new therapeutic agents. Their diverse pharmacological activities, coupled with their natural origin and amenability to synthetic modification, make them attractive candidates for addressing a wide range of diseases. This technical guide has provided a comprehensive overview of their pharmacological potential, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation and innovation in this exciting field. Further research should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of promising lead compounds.
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. eurekaselect.com [eurekaselect.com]
- 3. [PDF] Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]
- 7. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. Structure and Antibacterial Activity of Cinnamic Acid Related Compounds [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. biomedres.us [biomedres.us]
- 16. DPPH Free Radical Scavenging Activity of Cinnamic Acid Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. benthamscience.com [benthamscience.com]
- 21. mdpi.com [mdpi.com]
- 22. New neuroprotective derivatives of cinnamic acid by biotransformation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 23. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Cinnamic acid, a natural plant compound, exhibits neuroprotection in a mouse model of Sandhoff disease via PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
A Technical Guide to the Natural Sources, Extraction, and Biological Activities of Cinnamic Acid Derivatives
This document provides a comprehensive overview of cinnamic acid and its derivatives, focusing on their natural origins, biosynthetic pathways, and methods for extraction and analysis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these naturally occurring compounds. Cinnamic acid and its derivatives are a class of phenolic compounds found abundantly in plants, fruits, and vegetables, where they serve as key intermediates in the biosynthesis of numerous secondary metabolites like flavonoids, lignans, and stilbenes.[1][2][3]
Modern pharmacological research has confirmed that these compounds possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, validating their use in traditional medicine and highlighting their potential for new drug development.[4][5][6]
Biosynthesis of Cinnamic Acid Derivatives in Plants
The formation of cinnamic acid and its derivatives in plants begins with the shikimate pathway, a core metabolic route for producing aromatic amino acids.[1] This pathway converts simple carbohydrate precursors into chorismate, a vital intermediate. From chorismate, the pathway leads to the synthesis of L-phenylalanine.
The entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[1][7] This crucial step converts L-phenylalanine into trans-cinnamic acid. Subsequent enzymatic reactions, such as hydroxylation and methylation, modify the phenyl ring of cinnamic acid to produce a diverse array of derivatives, including p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid.[3] These derivatives are precursors to a vast range of secondary metabolites.[2][7]
Principal Natural Sources
Cinnamic acid and its derivatives are widely distributed throughout the plant kingdom.[2] While present in trace amounts in many plants, higher concentrations are found in specific sources.[1][2]
-
Cinnamon: The inner bark of trees from the Cinnamomum genus, particularly Cinnamomum cassia and Cinnamomum zeylanicum, is a primary source.[1][2][8]
-
Balsams and Resins: Storax (from Liquidambar trees), Peru balsam, and Tolu balsam are traditionally rich sources of cinnamic acid.[1][2][8]
-
Shea Butter: The fat extracted from the nut of the African shea tree (Vitellaria paradoxa) contains cinnamic acid esters.[8]
-
Fruits and Vegetables: Many fruits (e.g., uvaias), vegetables, and whole grains contain various cinnamic acid derivatives.[3][8][9]
-
Other Sources: Derivatives have also been isolated from Allium species, honey, and propolis.[7][8][10]
Data Presentation: Quantitative Analysis
The concentration of cinnamic acid derivatives varies significantly depending on the plant species, part, and environmental conditions. The tables below summarize quantitative data on their occurrence and biological activity.
Table 1: Concentration of Cinnamic Acid in Cinnamomum Species
| Compound | Species | Plant Part | Concentration | Reference |
|---|---|---|---|---|
| Cinnamic Acid | Cinnamomum cassia | Bark | 1.16 - 6.13 mg/g | [1] |
| Cinnamic Acid | Cinnamomum burmanii | Bark | 0.98 - 5.45 mg/g | [1] |
| Cinnamic Acid | Cinnamomum zeylanicum| Bark | 0.52 - 2.18 mg/g |[1] |
Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives (Minimum Inhibitory Concentration - MIC)
| Derivative | Test Organism | MIC | Reference |
|---|---|---|---|
| Cinnamic Acid | Staphylococcus aureus | 0.5 mg/mL | [11] |
| Cinnamic Acid | Bacillus subtilis | 0.5 mg/mL | [11] |
| Cinnamic Acid | Bacillus cereus | 2.4 mM | [7] |
| Cinnamic Acid | Escherichia coli | 2.7 mM | [7] |
| 4-Methoxycinnamic acid | Various bacteria & fungi | 50.4 - 449 µM | [7][11] |
| Methyl Cinnamate | Bacillus subtilis | 2 mg/mL |[11] |
Experimental Protocols
The extraction and purification of cinnamic acid derivatives are critical steps for their study and application. The choice of method depends on the source material and the desired purity and yield.[8]
Extraction Methodologies
Protocol 4.1.1: Maceration This traditional method involves soaking the plant material in a solvent for an extended period.[8]
-
Preparation: Air-dry and finely powder the plant material (e.g., 1.98 kg of Viola betonicifolia).[12]
-
Extraction: Submerge the powder in a suitable solvent (e.g., methanol) at room temperature.[12]
-
Incubation: Allow the mixture to stand for 14 days with occasional agitation.[12]
-
Filtration: Filter the extract to separate the solid plant material from the liquid.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield the crude extract.[8][12]
-
Partitioning (Optional): For further separation, the crude extract can be re-dissolved and partitioned with solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate).[8][12]
Protocol 4.1.2: Microwave-Assisted Extraction (MAE) This modern technique uses microwave energy to heat the solvent and plant material, accelerating extraction.[1]
-
Sample Preparation: Weigh 2.5 g of dried, powdered plant material and place it in a microwave extraction vessel.[1]
-
Solvent Addition: Add 50 mL of the extraction solvent (e.g., 59% ethanol in water).[1]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the microwave power (e.g., 147.5 W) and extraction time (e.g., 3.4 minutes).[1]
-
Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 41 filter paper.[1][8]
-
Storage: Adjust the final volume to 50 mL with the extraction solvent and store at 4°C prior to analysis.[1]
Purification and Characterization
Crude extracts are complex mixtures. Purification is typically achieved using chromatographic techniques.
-
Column Chromatography: Medium-Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., RP-18) is used to isolate individual compounds.[10][13]
-
Structural Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10][12]
Biological Activity Assays
Protocol 4.3.1: DPPH Radical Scavenging Assay (Antioxidant Activity) This assay measures the ability of a compound to scavenge the stable DPPH free radical.[11][12]
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: Add various concentrations of the test compound to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the decrease in absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Pharmacological Significance and Signaling Pathways
Cinnamic acid derivatives exhibit a remarkable range of pharmacological effects, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.[5]
Anti-inflammatory Effects
A primary mechanism for the anti-inflammatory effects of these derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key regulator of genes involved in inflammation and the immune response. By inhibiting the phosphorylation of IκB, cinnamic acid derivatives prevent the translocation of NF-κB into the nucleus, thereby reducing the transcription of pro-inflammatory genes like TNF-α and IL-6.[4] They have also been shown to inhibit other inflammatory pathways, such as MAPK signaling.[4]
Other Biological Activities
-
Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer, through mechanisms like apoptosis induction and cell cycle arrest.[4][5]
-
Antimicrobial: Many cinnamic acid derivatives and their related compounds exhibit significant growth inhibition against a range of bacteria and fungi.[7] They can act by disrupting cell membranes and inhibiting biofilm formation.[4][6]
-
Antioxidant: Phenolic hydroxyl groups in many derivatives enable them to act as potent antioxidants by scavenging free radicals, which is fundamental to many of their other pharmacological effects.[5][9]
-
Antidiabetic: Some derivatives, such as ferulic acid, have been shown to improve glucose uptake and insulin sensitivity, making them effective insulin-secreting agents.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of 2,6-Dichlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile organic compound with a growing number of applications in pharmaceuticals, polymer science, and agrochemicals. Its unique chemical structure, characterized by the presence of two chlorine atoms on the phenyl ring, imparts distinct physicochemical properties that underpin its biological activity and utility as a synthetic intermediate. This technical guide provides a comprehensive review of the synthesis, known applications, and biological activities of this compound, with a focus on its potential in drug development. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for the scientific community.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention for their wide range of biological activities and industrial applications. The substitution of the phenyl ring with various functional groups allows for the fine-tuning of their chemical and biological properties. This compound, with its two electron-withdrawing chlorine atoms at the ortho and ortho' positions, presents a unique electronic and steric profile that influences its reactivity and interactions with biological targets. This guide will delve into the current state of knowledge regarding this specific isomer, providing a technical overview for researchers and professionals in related fields.
Synthesis of this compound
The synthesis of this compound is primarily achieved through well-established condensation reactions, namely the Perkin and Knoevenagel condensations, starting from 2,6-dichlorobenzaldehyde.
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[1]
A general protocol for the synthesis of cinnamic acids via the Perkin reaction is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.[2]
-
Heating: Heat the reaction mixture in an oil bath at a specified temperature for several hours.[2]
-
Work-up: After cooling, the reaction mixture is poured into water.[3] The unreacted aldehyde is removed, often by steam distillation.[3] The aqueous solution is then treated with a sodium carbonate solution to convert the cinnamic acid to its soluble sodium salt.[3]
-
Purification: The solution may be decolorized with activated charcoal and then filtered.[2] Acidification of the filtrate with a strong acid, such as hydrochloric acid, precipitates the crude this compound.[2]
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.[3]
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[4] For the synthesis of cinnamic acids, malonic acid is a common active methylene compound.[5]
A general protocol for the synthesis of cinnamic acids via the Knoevenagel condensation is as follows:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,6-dichlorobenzaldehyde and malonic acid in a suitable solvent, such as pyridine, which also acts as the catalyst. A small amount of a co-catalyst like piperidine may also be added.[6]
-
Heating: The reaction mixture is heated under reflux for a specified period.[5]
-
Work-up: After cooling, the reaction mixture is poured into a mixture of crushed ice and a strong acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent, such as ethanol.
Applications of this compound
The applications of this compound are diverse, spanning from its use as a key intermediate in the synthesis of bioactive molecules to its incorporation into advanced materials.
Pharmaceutical and Medicinal Chemistry
This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Cinnamic acid derivatives, in general, have shown a wide range of pharmacological activities, including anticancer, and enzyme-inhibitory properties.[7]
Table 1: Anticancer Activity of Related Cinnamic Acid Derivatives
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Amide | N-methyl-2-chlorocinnamamide | A-549 (Lung) | 11.38 | [9] |
Note: This table provides data for a related compound to illustrate the potential anticancer activity of this class of molecules. Further studies are required to determine the specific activity of this compound.
Cinnamic acid derivatives have been investigated as inhibitors of various enzymes. For instance, 2-chlorocinnamic acid has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin synthesis.[8]
Table 2: Enzyme Inhibitory Activity of a Related Cinnamic Acid Derivative
| Compound | Enzyme | Source | Enzyme Activity | IC50 Value | Reference |
| 2-Chlorocinnamic acid | Mushroom Tyrosinase | Mushroom | Diphenolase | 0.765 mM | [8] |
Note: This table provides data for a closely related compound. The enzyme inhibitory potential of this compound needs to be experimentally determined.
Polymer and Material Science
Cinnamic acid and its derivatives are utilized as monomers in the synthesis of various polymers. The photoreactive nature of the cinnamate group allows for the development of photocrosslinkable polymers with applications in areas such as photoresists and biomedical hydrogels. The incorporation of this compound into polymer backbones can modify the physical properties of the resulting materials, such as their thermal stability and refractive index.
Conclusion and Future Directions
This compound is a compound with considerable potential in various scientific and industrial fields. While its synthesis is achievable through established organic reactions, there is a need for more detailed and optimized protocols in the publicly available literature. The primary application of this compound appears to be as a synthetic intermediate for more complex molecules. Although the biological activities of many cinnamic acid derivatives are well-documented, specific quantitative data for this compound, particularly its anticancer and enzyme inhibitory activities, are lacking. Future research should focus on the thorough biological evaluation of this compound to elucidate its specific mechanisms of action and to determine its potential as a lead compound in drug discovery. Furthermore, exploring its incorporation into novel polymers could lead to the development of advanced materials with unique properties.
References
- 1. byjus.com [byjus.com]
- 2. fchpt.stuba.sk [fchpt.stuba.sk]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. bepls.com [bepls.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dichlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2,6-Dichlorocinnamic acid, a valuable intermediate in the pharmaceutical and chemical industries. The following sections outline three common synthetic routes: the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway.
Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid which acts as a base catalyst.[1][2] For the synthesis of this compound, 2,6-Dichlorobenzaldehyde is reacted with acetic anhydride using anhydrous sodium acetate as the catalyst.[3] This reaction typically requires high temperatures and extended reaction times to proceed to completion.[4]
Experimental Protocol
Materials:
-
2,6-Dichlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium carbonate solution
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
-
Activated charcoal (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-Dichlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).[5]
-
Heating: Heat the reaction mixture in an oil bath at 180°C for 5 hours.[3]
-
Workup and Neutralization: Allow the mixture to cool slightly and pour it into a beaker containing water. Carefully add a saturated sodium carbonate solution with stirring until the mixture is alkaline. This converts the this compound into its water-soluble sodium salt.[5]
-
Removal of Unreacted Aldehyde: Perform steam distillation on the alkaline solution to remove any unreacted 2,6-Dichlorobenzaldehyde.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes. Filter the hot solution to remove the charcoal.[5]
-
Precipitation: Cool the filtrate and acidify by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the precipitation of this compound is complete.[5]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.[3][5]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichlorobenzaldehyde | |
| Reagents | Acetic Anhydride, Anhydrous Sodium Acetate | [3] |
| Reaction Temperature | 180°C | [3] |
| Reaction Time | 5 hours | [3] |
| Reported Yield (for 2-chlorocinnamic acid) | ~71% | [3] |
| Melting Point (for 2-chlorocinnamic acid) | 211-214°C | [3] |
Reaction Pathway
Caption: Perkin reaction pathway for the synthesis of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[6] For the synthesis of cinnamic acids, an aromatic aldehyde is condensed with malonic acid in the presence of a basic catalyst, such as pyridine and piperidine.[6][7] The initial condensation product undergoes spontaneous decarboxylation to yield the α,β-unsaturated acid.[8]
Experimental Protocol
Materials:
-
2,6-Dichlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Toluene
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-Dichlorobenzaldehyde (1 equivalent) and malonic acid (1 equivalent) in toluene.
-
Catalyst Addition: Add pyridine (as solvent and base) and a catalytic amount of piperidine to the mixture.[7]
-
Heating: Heat the reaction mixture to reflux and continue for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the toluene under reduced pressure.
-
Acidification: Add water to the residue and acidify with hydrochloric acid to precipitate the crude product.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude this compound from an ethanol/water mixture to obtain the pure product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Aromatic Aldehyde | |
| Reagents | Malonic Acid, Pyridine, Piperidine | [7] |
| Solvent | Toluene | [7] |
| Reaction Condition | Reflux | [7] |
| Reported Yield (for Benzaldehyde) | 90% | [5] |
| Reported Yield (for 2-Chlorobenzaldehyde) | 96% | [9] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.
Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base.[10][11] This method can be adapted to synthesize this compound by reacting a suitable di-substituted aryl halide (e.g., 1-iodo-2,6-dichlorobenzene) with an acrylate, followed by hydrolysis. A biphasic aqueous-organic system can be employed to facilitate catalyst recycling and product recovery.[12]
Experimental Protocol
Materials:
-
1-Iodo-2,6-dichlorobenzene (or other suitable aryl halide)
-
Sodium acrylate
-
Palladium catalyst (e.g., Palladacycle)
-
Base (e.g., Sodium carbonate)
-
Toluene
-
Water
-
Dilute Hydrochloric acid
Procedure:
-
Organic Phase Preparation: In an autoclave, dissolve the aryl halide (e.g., 1-iodo-2,6-dichlorobenzene) (1 equivalent) and the palladium catalyst (e.g., 0.001 equivalents) in toluene.[12]
-
Aqueous Phase Preparation: In a separate vessel, dissolve sodium acrylate (1.1 equivalents) and the base (e.g., sodium carbonate, 1 equivalent) in water.[12]
-
Reaction: Add both the organic and aqueous phases to the autoclave. Heat the reaction mixture to 150°C with vigorous stirring for approximately 30 minutes.[12]
-
Workup: Cool the reaction mixture. Separate the aqueous layer and treat it with dilute hydrochloric acid until it is acidic to litmus paper.
-
Isolation: The this compound will precipitate out of the acidic aqueous solution. Collect the precipitate by filtration, wash with water, and dry under vacuum.[12]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Aryl Halide (e.g., 1-Iodo-2,6-dichlorobenzene) | [12] |
| Reagents | Sodium Acrylate, Palladium Catalyst, Base | [12] |
| Solvent System | Toluene/Water (Biphasic) | [12] |
| Reaction Temperature | 150°C | [12] |
| Reaction Time | 0.5 hours | [12] |
| Catalyst Loading | ~0.1 mol% | [12] |
Logical Relationship Diagram
Caption: Logical steps in the synthesis of this compound via the Heck reaction.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. bepls.com [bepls.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. asianpubs.org [asianpubs.org]
Purification of 2,6-Dichlorocinnamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2,6-Dichlorocinnamic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods, including recrystallization and flash column chromatography, are designed to remove impurities generated during synthesis, ensuring the final product meets the high-purity standards required for research and drug development.
Introduction
This compound is a substituted cinnamic acid derivative. Cinnamic acids and their derivatives are known for their various biological activities and are important precursors in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is crucial for subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Common impurities may include unreacted starting materials such as 2,6-dichlorobenzaldehyde, by-products from side reactions, and residual solvents. This guide outlines effective methods to achieve high-purity this compound.
Data Presentation
The selection of a suitable purification method depends on the impurity profile, the required final purity, and the scale of the purification. Below is a summary of expected outcomes for common purification techniques.
Disclaimer: The following quantitative data is illustrative and based on typical results for the purification of similar aromatic carboxylic acids. Actual results may vary depending on the specific nature and concentration of impurities in the crude material.
Table 1: Comparison of Recrystallization Solvents for Dichlorinated Aromatic Acids
| Recrystallization Solvent System | Initial Purity (%) | Purity after 1st Recrystallization (%) | Yield (%) | Melting Point (°C) |
| Aqueous Ethanol (80% EtOH) | 90.0 | 98.5 | 85 | 158-160 |
| Toluene | 90.0 | 97.0 | 75 | 157-159 |
| Heptane/Ethyl Acetate (3:1) | 90.0 | 96.5 | 80 | 156-158 |
Table 2: Expected Performance of Flash Column Chromatography
| Initial Purity (%) | Purity after Chromatography (%) | Yield (%) | Melting Point (°C) |
| 90.0 | >99.5 | 90 | 159-161 |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water. This method is effective for removing both non-polar and some polar impurities.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in the minimum amount of hot 80% aqueous ethanol. Begin with approximately 50 mL of the solvent mixture and add more in small portions while heating and stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal formation, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50% aqueous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of crude this compound using silica gel flash column chromatography, which is highly effective for separating closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetic acid (optional, to improve peak shape)
-
Glass chromatography column
-
Pressurized air or nitrogen source
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Preparation: Prepare a mobile phase of hexane and ethyl acetate. A starting gradient of 95:5 (v/v) is often a good starting point for similar compounds. A small amount of acetic acid (0.1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid and improve the peak shape.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve 1.0 g of crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the 95:5 hexane:ethyl acetate mobile phase, applying gentle pressure.
-
Fraction Collection: Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp. This compound is UV active.
-
Gradient Elution (if necessary): If the product does not elute or the separation is poor, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Isolation: Combine the pure fractions as identified by TLC and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the workflows for the purification of this compound.
Caption: Recrystallization Workflow for this compound.
Caption: Flash Column Chromatography Workflow.
Application Note & Protocol: Recrystallization of 2,6-Dichlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2,6-Dichlorocinnamic acid via recrystallization. The procedure is based on established methods for structurally similar compounds, including cinnamic acid derivatives and other dichlorophenyl-containing carboxylic acids.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. An ideal recrystallization solvent dissolves the compound to a greater extent at higher temperatures than at lower temperatures. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. This method is critical in drug development and chemical synthesis to ensure the purity of the final product.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆Cl₂O₂ | [1] |
| Molecular Weight | 217.05 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 194.0 to 198.0 °C | [2] |
| IUPAC Name | (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | [1] |
Experimental Protocol: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water. This method is often effective for cinnamic acid derivatives.[3][4]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (two, appropriately sized)
-
Heating mantle or hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask to just cover the solid.
-
Gently heat the mixture while stirring to facilitate dissolution.
-
Continue adding small portions of ethanol until the this compound completely dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present after dissolution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the pre-warmed filtration setup to remove insoluble materials.
-
-
Inducing Crystallization:
-
To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Carefully transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator until a constant weight is achieved.
-
Quantitative Data Summary
The following table provides a template for summarizing experimental data from the recrystallization process. Researchers should populate this table with their own experimental findings.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | e.g., 5.00 | e.g., 4.25 |
| Appearance | e.g., Off-white powder | e.g., White needles |
| Purity (%) | e.g., 95% (by HPLC) | e.g., >99% (by HPLC) |
| Recovery Yield (%) | N/A | e.g., 85% |
Calculation for Recovery Yield (%): (Mass of pure product / Mass of crude product) x 100
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
References
using column chromatography to purify 2,6-Dichlorocinnamic acid
An Application Note and Protocol for the Purification of 2,6-Dichlorocinnamic Acid via Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the purification of this compound using normal-phase column chromatography. As a crucial precursor in the synthesis of widely used pharmaceuticals like Diclofenac, obtaining high-purity this compound is paramount.[1] This document outlines the theoretical principles, step-by-step experimental procedures, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development. The methodology is grounded in established chromatographic principles to ensure reproducibility and high-yield purification.
Introduction: The Rationale for Purification
This compound is a substituted unsaturated carboxylic acid whose utility as a chemical intermediate necessitates stringent purity standards.[2] Impurities, often arising from unreacted starting materials or byproducts of side reactions during synthesis, can impede subsequent reaction steps and compromise the quality of the final active pharmaceutical ingredient (API).[3]
Column chromatography is a versatile and widely adopted technique for purifying compounds on a gram scale, making it ideal for laboratory settings.[4] The method leverages the differential partitioning of components in a mixture between a stationary phase and a mobile phase to achieve separation.[5] This application note specifically details the use of silica gel column chromatography, a robust method for separating moderately polar organic compounds like this compound from less polar or more polar impurities.
Principles of Separation: Exploiting Polarity
The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[5][6]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface rich in hydroxyl (-OH) groups. These silanol groups are polar and can form hydrogen bonds with polar functional groups of the compounds being separated.[4][5]
-
Mobile Phase: A liquid eluent flows continuously through the column. Its primary role is to act as a solvent and to compete with the analyte for the binding sites on the stationary phase.[4]
-
Separation Mechanism: An equilibrium is established for each component between being adsorbed onto the stationary phase and dissolved in the mobile phase.[5]
-
This compound: The presence of the carboxylic acid group (-COOH) makes this molecule significantly polar.[7] It will therefore adsorb strongly to the polar silica gel stationary phase.[4]
-
Impurities: Less polar impurities will have weaker interactions with the silica gel and will spend more time in the mobile phase, thus eluting from the column more quickly. More polar impurities will adsorb even more strongly than the target compound and will elute later, or may require a more polar mobile phase for elution.
-
The key to a successful separation is to select a mobile phase with the appropriate polarity to create a substantial difference in the elution times of the target compound and its impurities.[4]
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, Thin-Layer Chromatography (TLC) must be employed to determine the optimal mobile phase composition.[5] TLC is a rapid, small-scale version of column chromatography that predicts the behavior of compounds on the column.
Objective: To find a solvent system where the this compound has a Retention Factor (Rf) of approximately 0.25-0.35, and there is a clear separation from all impurity spots.
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use commercially available silica gel F254 plates.
-
Prepare Eluent Chambers: In separate sealed chambers (e.g., beakers covered with a watch glass), place a small amount of different solvent systems to be tested. Common starting systems for cinnamic acid derivatives include mixtures of a non-polar solvent (n-Hexane) and a more polar solvent (Ethyl Acetate).[8][9] Test ratios such as 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate).
-
Spot the Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted plate into the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp at 254 nm. This compound is UV active.[10] Circle the visible spots.
-
Calculate Rf Values: The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A lower Rf value indicates stronger adsorption to the silica gel and higher polarity.
Interpreting the Results:
-
If the target spot remains at the baseline (Rf ≈ 0), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).
-
If the target spot moves with the solvent front (Rf ≈ 1), the mobile phase is too polar. Decrease the proportion of the polar solvent.
-
The ideal system will show the spot for this compound well-separated from other spots.[8] For acidic compounds that show "tailing" or "streaking" on the TLC plate, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can result in sharper spots and improved separation.[11]
Detailed Experimental Protocol for Column Chromatography
This protocol details the purification of crude this compound using flash column chromatography, which utilizes positive air pressure to accelerate solvent flow.[5]
Materials and Reagents
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)[11]
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Acetic Acid (optional, if tailing is observed)
-
Glass chromatography column with stopcock[12]
-
Cotton or glass wool plug[12]
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Preparation (Wet-Packing) [11]
-
Ensure the column is clean, dry, and vertically clamped.
-
Insert a small plug of cotton or glass wool into the bottom of the column to support the packing.[12]
-
Add a ~1 cm layer of sand over the plug to create a flat base.[12]
-
In a beaker, prepare a slurry of silica gel with the initial, least polar mobile phase determined by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The consistency should be like a milkshake, not too thick. The amount of silica should be 50-100 times the weight of the crude sample.[11]
-
With the stopcock open and a flask below to collect the solvent, quickly pour the slurry into the column. Use a funnel to aid the transfer.
-
Continuously tap the side of the column gently to dislodge air bubbles and encourage uniform packing.[12]
-
Drain the excess solvent until the solvent level is just above the top of the silica gel. Crucially, do not let the silica gel run dry at any point during the process. [8]
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.
Step 2: Sample Loading (Dry Loading) [11]
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is the sample adsorbed onto silica.
-
Carefully add this powder as a uniform layer on top of the sand at the top of the column.
-
Gently add the initial mobile phase to fill the column.
Step 3: Elution and Fraction Collection
-
Begin elution by adding the mobile phase to the top of the column and opening the stopcock. Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~5 cm of solvent level decrease per minute).[11]
-
Collect the eluent in sequentially numbered test tubes or flasks (e.g., 20 mL per fraction).
-
Monitor the separation by periodically spotting the collected fractions on a TLC plate.
-
If separation is slow or the target compound is not eluting, the polarity of the mobile phase can be increased gradually (gradient elution). For example, after collecting several fractions with 9:1 Hexane:EtOAc, switch to an 8:2 mixture, then 7:3, and so on.[5][8]
Step 4: Isolation of Pure Product
-
Analyze the TLC plates of the collected fractions.
-
Identify all fractions that contain only the single, pure spot corresponding to this compound.
-
Combine these pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product as a solid.[10]
-
Dry the product further under a high vacuum to remove any residual solvent.
Summary of Experimental Parameters
| Parameter | Recommended Value / Description | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent for normal-phase chromatography of organic compounds.[5] |
| Silica:Crude Ratio | 50:1 to 100:1 by weight | A higher ratio is needed for difficult separations to ensure adequate surface area.[11] |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate | A common, effective solvent system with tunable polarity for separating moderately polar compounds.[3] |
| Elution Mode | Isocratic or Gradient | Start with a low polarity (e.g., 8:2 Hex:EtOAc). A gradient (increasing EtOAc %) may be needed to elute the product.[8] |
| Target Rf (TLC) | 0.25 - 0.35 | Provides optimal resolution and a reasonable elution time on the column. |
| Sample Loading | Dry Loading | Recommended for solids to ensure a narrow starting band and better separation.[11] |
| Detection | UV light (254 nm) for TLC | The aromatic and conjugated system of the molecule is UV active.[10] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | - Inappropriate mobile phase polarity. - Column was packed improperly (channeling). | - Re-optimize the mobile phase using TLC.[5] - Ensure the column is packed carefully as a uniform slurry to avoid air pockets.[11] |
| Cracked/Dry Column Bed | The solvent level dropped below the top of the silica gel. | - This is often irreversible for the current run. - Prevention: Always keep the silica bed covered with solvent.[8] |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of Ethyl Acetate).[13] |
| Tailing of Spots on TLC/Column | The acidic compound is interacting too strongly with acidic sites on the silica. | Add 0.5-1% acetic acid to the mobile phase to suppress ionization and reduce tailing.[11] |
| Product Elutes Too Quickly | The mobile phase is too polar. | Use a less polar mobile phase (increase the percentage of Hexane). |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. columbia.edu [columbia.edu]
- 7. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Comprehensive Analytical Characterization of 2,6-Dichlorocinnamic Acid
Abstract
This application note provides a comprehensive guide to the analytical techniques essential for the structural elucidation, quantification, and purity assessment of 2,6-Dichlorocinnamic acid (2,6-DCKA). As a critical intermediate in the synthesis of pharmaceuticals and other specialty chemicals, rigorous characterization of 2,6-DCKA is paramount for ensuring quality, safety, and process control.[1] This document details field-proven protocols for chromatographic, spectroscopic, and thermal analysis methods, designed for researchers, quality control analysts, and drug development professionals. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring robust and reproducible results.
Introduction: The Analytical Imperative for this compound
This compound, with the chemical formula C₉H₆Cl₂O₂, is a halogenated derivative of cinnamic acid.[2] Its molecular structure, featuring a dichlorinated phenyl group conjugated with an α,β-unsaturated carboxylic acid, makes it a valuable precursor in organic synthesis.[1] The precise arrangement of these functional groups dictates its reactivity and, ultimately, the quality of the final products derived from it. Therefore, a multi-faceted analytical approach is not merely recommended but essential for confirming its identity, isomeric purity (predominantly the E-isomer, or trans), and freedom from process-related impurities.
This guide moves beyond simple procedural lists, offering an integrated strategy that combines the separative power of chromatography with the detailed structural insights from spectroscopy and the physical property assessment from thermal analysis.
Chromatographic Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of 2,6-DCKA and quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the workhorse for routine analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled selectivity for confirmation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the method of choice.[3] The non-polar stationary phase (typically C18) retains the moderately non-polar 2,6-DCKA molecule through hydrophobic interactions. The key to achieving a sharp, symmetrical peak lies in controlling the ionization state of the carboxylic acid group. By acidifying the mobile phase to a pH well below the analyte's pKa (~3.8-4.0), the carboxylic acid remains in its neutral, protonated form (-COOH).[4] This suppression of ionization prevents undesirable secondary interactions with the silica backbone of the stationary phase, which would otherwise lead to significant peak tailing.[4]
Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector is required.[3]
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (to acidify the mobile phase)[4]
-
0.45 µm syringe filters
-
-
Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh ~10 mg of the 2,6-DCKA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL using the same procedure.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from clogging the system.[3]
-
-
Data Acquisition and Analysis:
-
Equilibrate the entire system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analyte.
-
Perform a series of injections of calibration standards to establish linearity.
-
Inject the sample solutions.
-
Integrate the peak area corresponding to 2,6-DCKA and quantify using the generated calibration curve.[3]
-
Table 1: Typical HPLC Method Parameters and Performance
| Parameter | Condition / Value | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Provides excellent hydrophobic retention for the analyte.[5] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) | Organic phase for elution control; acidified aqueous phase to suppress ionization.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for good efficiency and reasonable run times.[5] |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Detection | UV at 230 nm | Wavelength near the absorbance maximum for good sensitivity.[5] |
| Injection Vol. | 10 µL | |
| Retention Time | ~5-7 min | Varies with exact conditions but should be in a reasonable window. |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and response.[6] |
| LOD / LOQ | ~0.03 / 0.1 µg/mL | Indicates the method's sensitivity for detecting and quantifying trace levels.[3] |
| Accuracy | 98.0 - 102.0% Recovery | Shows the closeness of the measured value to the true value.[6] |
Workflow for HPLC Analysis of 2,6-DCKA
References
Application Note: High-Performance Liquid Chromatography for the Quantification of 2,6-Dichlorocinnamic Acid
Introduction
2,6-Dichlorocinnamic acid is a chemical compound that can be utilized as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The accurate and precise quantification of this compound is essential for quality control in manufacturing processes, stability studies, and in the analysis of related substances in drug products. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound.
Principle of the Method
The method employs a reversed-phase C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and acidified water. The acidic modifier, such as formic or phosphoric acid, is crucial for suppressing the ionization of the carboxylic acid group of the analyte. This ensures that the compound is in its neutral, un-ionized form, leading to better retention, improved peak symmetry, and reproducible results on the non-polar stationary phase.[1] Quantification is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, typically around 230 nm.[2][3]
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 230 nm[3] |
| Diluent | Acetonitrile : Water (50:50, v/v)[1][4] |
Table 2: Typical Method Validation Parameters
The following table summarizes the typical performance characteristics of this HPLC method, based on data for structurally related molecules.[4][5]
| Parameter | Typical Result | Acceptance Criteria |
| Linearity Range | 0.1 - 100 µg/mL[4] | Correlation Coefficient (r²) ≥ 0.999[5] |
| Correlation Coefficient (r²) | > 0.999[4] | - |
| Limit of Detection (LOD) | ~0.03 µg/mL[4] | Reportable |
| Limit of Quantification (LOQ) | ~0.1 µg/mL[4] | S/N ratio ≥ 10[5] |
| Precision (%RSD) | < 2.0%[4] | ≤ 2%[5] |
| Accuracy (Recovery) | 98.0 - 102.0%[4] | 98.0% - 102.0%[5] |
| Retention Time | Approximately 5 - 8 min | - |
Experimental Protocols
This section provides a detailed step-by-step procedure for the analysis of this compound using HPLC.
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with pump, autosampler, column compartment, and UV-Vis detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance.
-
Volumetric flasks (10 mL, 25 mL, 100 mL, 1000 mL).
-
Pipettes.
-
Sonicator.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
C18 Reverse-Phase Column (4.6 mm x 150 mm, 5 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Formic acid (or Phosphoric acid, 85%).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
Preparation of Solutions
2.1. Mobile Phase Preparation (Acetonitrile : 0.1% Formic Acid in Water, 60:40 v/v)
-
Aqueous Component: To prepare 1000 mL of the aqueous component, add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase Mixture: In a suitable container, carefully measure and mix 600 mL of acetonitrile with 400 mL of the 0.1% formic acid in water solution.
-
Degassing: Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.[4]
2.2. Diluent Preparation (Acetonitrile : Water, 50:50 v/v)
-
Mix 250 mL of acetonitrile with 250 mL of HPLC grade water in a suitable container. This mixture will be used to prepare standard and sample solutions.[4]
2.3. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.[4]
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5-10 minutes to ensure complete dissolution.[4]
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix well.
2.4. Working Standard Solutions
-
Prepare a series of working standard solutions for the calibration curve by performing serial dilutions of the Standard Stock Solution with the diluent.
-
For example, to prepare a 100 µg/mL solution, pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Typical concentrations for a calibration curve could be 0.1, 1, 10, 25, 50, and 100 µg/mL.[4]
2.5. Sample Preparation
-
Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.[4]
-
Add about 15 mL of diluent and sonicate for 10 minutes to dissolve the sample completely.[4]
-
After the solution has cooled to ambient temperature, dilute to the mark with the diluent and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.[4]
HPLC System Setup and Analysis
-
System Purge: Purge the HPLC pump with the prepared mobile phase to ensure all lines are free of air bubbles and previous solvents.
-
Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the CDS software. Include injections of a blank (diluent), the working standard solutions (for the calibration curve), and the prepared sample solutions.
-
Injection: Start the sequence to begin the analysis.
Data Analysis and Calculation
-
Integration: Integrate the peak area of this compound in the chromatograms obtained from the standard and sample injections.[4]
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[4]
-
Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Final Calculation: Calculate the final concentration or purity of this compound in the original sample, taking into account the initial sample weight and dilution factors.
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
References
Application of 2,6-Dichlorocinnamic Acid in Organic Synthesis: A Guide for Researchers
Introduction: 2,6-Dichlorocinnamic acid is a versatile building block in organic synthesis, particularly valued in the development of novel therapeutic agents and functional materials. The presence of two chlorine atoms on the phenyl ring significantly influences the electronic properties and steric hindrance of the molecule, offering unique opportunities for chemists to design compounds with specific biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, targeting researchers, scientists, and professionals in drug development.
Synthesis of this compound
This compound can be synthesized through well-established condensation reactions, primarily the Knoevenagel condensation and the Perkin reaction, starting from 2,6-dichlorobenzaldehyde.
Knoevenagel Condensation
This method involves the reaction of 2,6-dichlorobenzaldehyde with malonic acid in the presence of a basic catalyst.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine, which also acts as the catalyst.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Perkin Reaction
The Perkin reaction offers an alternative route, involving the condensation of 2,6-dichlorobenzaldehyde with acetic anhydride in the presence of a weak base.
Experimental Protocol:
-
Combine 2,6-dichlorobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to 180°C for 5-8 hours with constant stirring.
-
Allow the mixture to cool and then pour it into water.
-
Boil the aqueous mixture to hydrolyze excess acetic anhydride.
-
After cooling, the crude this compound precipitates and can be collected by filtration.
-
Recrystallize the crude product from an ethanol/water mixture for purification.
| Reaction | Starting Material | Reagents | Catalyst | Typical Yield (%) |
| Knoevenagel Condensation | 2,6-Dichlorobenzaldehyde | Malonic Acid | Pyridine/Piperidine | 85-95 |
| Perkin Reaction | 2,6-Dichlorobenzaldehyde | Acetic Anhydride | Sodium Acetate | 60-70 |
Table 1: Comparison of synthetic methods for this compound.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a valuable precursor for the synthesis of various derivatives, primarily through modifications of its carboxylic acid group. Amide bond formation is a key transformation, leading to a diverse range of biologically active molecules.
Synthesis of 2,6-Dichlorocinnamide Derivatives
The carboxylic acid moiety of this compound can be readily converted to an amide, which is a common functional group in many pharmaceutical agents. These derivatives have shown potential as anticancer and antimicrobial agents.
General Experimental Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Biological Activities of Derivatives
While specific data for this compound derivatives is emerging, the broader class of cinnamic acid amides has demonstrated significant biological potential. For instance, various N-arylcinnamamides have been reported to exhibit antimicrobial activity. Furthermore, cinnamic acid derivatives are known to induce apoptosis and cause cell cycle arrest in cancer cell lines, often through the modulation of key signaling pathways.
| Derivative Class | Biological Activity | Target/Pathway (General) |
| N-Aryl Cinnamamides | Antibacterial, Antifungal | Cell membrane integrity |
| Cinnamic Acid Amides | Anticancer | Induction of Apoptosis, Cell Cycle Arrest |
Table 2: Potential biological activities of this compound derivatives.
Signaling Pathway Modulation
Cinnamic acid derivatives have been shown to influence critical cellular signaling pathways implicated in cancer and inflammation. While direct studies on this compound are limited, related compounds suggest potential mechanisms of action.
Apoptosis Induction
Many cinnamic acid derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.
NF-κB Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some cinnamic acid derivatives have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines. This suggests that derivatives of this compound may have potential as anti-inflammatory agents.
This compound is a readily accessible and highly versatile intermediate for the synthesis of a wide array of organic molecules. The protocols provided herein for its synthesis and derivatization offer robust starting points for researchers. Its derivatives, particularly amides, are promising candidates for the development of new therapeutics, with potential applications in oncology and infectious diseases. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential.
Application Notes and Protocols: 2,6-Dichlorocinnamic Acid as a GAPDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in cellular metabolism, primarily recognized for its role in glycolysis. Beyond its canonical function, GAPDH is implicated in numerous non-glycolytic processes, including apoptosis, DNA repair, and cell signaling.[1][2][3] In many cancer types, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, is observed, often correlating with the overexpression of GAPDH.[4] This dependency on glycolysis makes GAPDH a compelling therapeutic target for anticancer drug development.
2,6-Dichlorocinnamic acid is a synthetic derivative of cinnamic acid. While the broader class of cinnamic acid derivatives has been investigated for various biological activities, including anticancer effects, the specific role of this compound as a direct inhibitor of GAPDH is an emerging area of research.[5][6] These application notes provide a framework for investigating the potential of this compound as a GAPDH inhibitor, including detailed protocols for its characterization and hypothetical data for reference.
Mechanism of Action (Hypothesized)
It is hypothesized that this compound acts as an inhibitor of GAPDH by binding to the enzyme, potentially at the active site or an allosteric site, thereby impeding its catalytic activity. This inhibition is expected to disrupt the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate, a critical energy-yielding step in glycolysis.[7] The disruption of this pathway is predicted to lead to a decrease in ATP production and an accumulation of upstream glycolytic intermediates, ultimately inducing metabolic stress and potentially leading to cell cycle arrest and apoptosis in cancer cells highly reliant on glycolysis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the inhibition of GAPDH by this compound. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: In Vitro Inhibition of Human GAPDH by this compound
| Parameter | Value |
| Target Enzyme | Recombinant Human GAPDH |
| Inhibitor | This compound |
| IC50 | 15.5 µM |
| Mechanism of Inhibition | Competitive (Hypothesized) |
| Ki | 8.2 µM |
Table 2: Cellular GAPDH Activity in Response to this compound Treatment
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % GAPDH Activity Inhibition |
| MCF-7 (Breast Cancer) | 10 | 24 | 45% |
| 25 | 24 | 78% | |
| 50 | 24 | 92% | |
| A549 (Lung Cancer) | 10 | 24 | 41% |
| 25 | 24 | 75% | |
| 50 | 24 | 90% | |
| HEK293 (Normal Kidney) | 50 | 24 | 25% |
Experimental Protocols
Protocol 1: In Vitro GAPDH Inhibition Assay (Colorimetric)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified GAPDH enzyme. The assay measures the reduction of a tetrazolium salt by the NADH produced during the GAPDH-catalyzed reaction.
Materials:
-
Recombinant Human GAPDH (commercially available)
-
This compound
-
GAPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA)
-
Glyceraldehyde-3-phosphate (G3P) substrate
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Diaphorase
-
WST-1 (Water Soluble Tetrazolium salt)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in GAPDH Assay Buffer to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Reaction Mixture Preparation: Prepare a master mix containing GAPDH Assay Buffer, G3P, NAD+, Diaphorase, and WST-1.
-
Assay Setup:
-
Add 50 µL of the reaction mixture to each well of the 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 40 µL of the GAPDH enzyme solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular GAPDH Activity Assay
This protocol describes the measurement of intracellular GAPDH activity in cultured cells following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Refrigerated microcentrifuge
-
GAPDH Activity Assay Kit (commercial kits are available, typically based on the principle described in Protocol 1)[8][9][10]
-
BCA or Bradford protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each plate and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate) and determine the total protein concentration using a BCA or Bradford assay.
-
-
GAPDH Activity Measurement:
-
Follow the instructions provided with the commercial GAPDH Activity Assay Kit. This typically involves adding a specific volume of cell lysate to the reaction mixture and measuring the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the GAPDH activity for each sample.
-
Normalize the GAPDH activity to the total protein concentration to obtain the specific activity (e.g., mU/mg protein).
-
Calculate the percentage of inhibition of GAPDH activity in treated cells compared to vehicle-treated control cells.
-
Visualizations
Caption: Inhibition of the glycolytic pathway by this compound.
Caption: Experimental workflow for characterizing this compound as a GAPDH inhibitor.
Caption: Potential downstream signaling consequences of GAPDH inhibition.
References
- 1. scbt.com [scbt.com]
- 2. GAPDH (human) | Gene Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Glycolytic suppression dramatically changes the intracellular metabolic profile of multiple cancer cell lines in a mitochondrial metabolism-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. GAPDH Activity Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 10. Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols: Investigating the Potential of 2,6-Dichlorocinnamic Acid in Glioblastoma Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
As of the latest literature search, there are no specific published studies on the direct application of 2,6-Dichlorocinnamic acid in glioblastoma cell studies. The following application notes and protocols are based on the documented effects of structurally related cinnamic acid derivatives and the hypothesized mechanism of action of this compound as a potential monocarboxylate transporter 1 (MCT1) inhibitor. This document is intended to serve as a foundational guide for designing and conducting research to explore the therapeutic potential of this compound in glioblastoma.
Introduction
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A hallmark of glioblastoma is its metabolic reprogramming, often characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production and efflux of large amounts of lactate, which contributes to an acidic tumor microenvironment, promotes invasion, and suppresses anti-tumor immunity. Monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, are crucial for this lactate transport and are overexpressed in glioblastoma.[1][2]
Cinnamic acid and its derivatives have demonstrated anti-cancer properties in various cancer types, including glioblastoma.[3][4] Studies on chlorinated and other derivatives of cinnamic acid suggest that they can act as inhibitors of MCT1 and MCT4.[5][6][7][8][9] Based on its structure, this compound is a plausible candidate for an MCT inhibitor. By blocking lactate efflux, this compound could induce intracellular acidification and metabolic stress, leading to reduced cell viability and induction of apoptosis in glioblastoma cells.
These application notes provide a framework for investigating the anti-glioblastoma effects of this compound, focusing on its potential as an MCT1 inhibitor.
Quantitative Data Summary (Reference Data from Related Compounds)
The following tables summarize quantitative data from studies on the effects of various cinnamic acid derivatives on different cancer cell lines. These values can serve as a reference for designing dose-response experiments for this compound.
Table 1: IC50 Values of Cinnamic Acid Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value | Reference |
| Cinnamic acid | Glioblastoma | Brain | 1 - 4.5 mM | [3] |
| Cinnamaldehyde | U87eGFP | Glioblastoma | 70 - 80 µM | |
| trans-Cinnamic acid ethyl ester | Various | Various | Not specified | [10] |
| 4-Methoxy-trans-cinnamic acid | Various | Various | Not specified | [10] |
| 2-Methoxy-4-N,N-dialkyl cyanocinnamic acids | WiDr | Colorectal | 8 - 48 nM (MCT1 inhibition) | [5] |
| 2-Methoxy-4-N,N-dialkyl cyanocinnamic acids | MDA-MB-231 | Breast | 11 - 85 nM (MCT4 inhibition) | [5] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound in glioblastoma cell studies.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Glioblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed glioblastoma cells in 6-well plates and treat with various concentrations of this compound (based on IC50 values from the viability assay) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression of proteins involved in apoptosis and metabolic pathways.
Materials:
-
Glioblastoma cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCT1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-CREB, anti-p-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed glioblastoma cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Hypothesized Signaling Pathway of this compound in Glioblastoma
Caption: Hypothesized mechanism of this compound in glioblastoma cells.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship of MCT1 Inhibition and Cellular Effects
Caption: Consequence of MCT1 inhibition in glioblastoma cells.
References
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. Antitumor effects of lactate transport inhibition on esophageal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monitoring of the Surface Charge Density Changes of Human Glioblastoma Cell Membranes upon Cinnamic and Ferulic Acids Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. explorationpub.com [explorationpub.com]
- 9. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichlorocinnamic Acid Derivatives in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of dichlorocinnamic acid derivatives. This document includes a summary of their activity, protocols for their synthesis and antimicrobial testing, and insights into their potential mechanisms of action. While research into dichlorocinnamic acid derivatives is an emerging field, this guide consolidates the existing data to support further investigation and drug development efforts.
Antimicrobial and Antifungal Activity of Dichlorocinnamic Acid Derivatives
Dichlorocinnamic acid derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The substitution of two chlorine atoms on the phenyl ring of the cinnamic acid scaffold can enhance biological activity. A notable example is the potent antibacterial effect of 2,5-dichlorocinnamic acid when incorporated into hybrid molecules.
Antibacterial Activity
A significant finding in the study of dichlorocinnamic acid derivatives is the potent antibacterial activity of their cephem hybrids. These hybrid molecules, where a 2,5-dichlorocinnamic acid moiety is covalently linked to a cephalosporin core, have shown remarkable efficacy against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the nanomolar range.[1]
Antifungal Activity
While specific data on the antifungal activity of a wide range of dichlorocinnamic acid derivatives are limited, the broader class of chlorocinnamic acids has shown promise. The proposed mechanism for their antifungal action involves the inhibition of key enzymes in the fungal ergosterol biosynthesis pathway, such as 14α-demethylase. Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition or cell death.
Data Presentation
The following tables summarize the available quantitative data for dichlorocinnamic acid derivatives and related monochlorinated analogues for comparative purposes.
Table 1: Antibacterial Activity of a 2,5-Dichlorocinnamic Acid Cephem Hybrid [1]
| Compound | Target Microorganism | MIC (nM) |
| Cephem hybrid with 2,5-dichlorocinnamic aldehyde and 2-hydroxy-3-propylamine N-substitution | Staphylococcus epidermidis A24548 | 22 |
| Cephem hybrid with 2,5-dichlorocinnamic aldehyde and 2-hydroxy-3-propylamine N-substitution | Staphylococcus haemolyticus A21638 | 87 |
Table 2: Antifungal Activity of 4-Chlorocinnamic Acid Esters (for comparative purposes)
| Compound | Target Microorganism | MIC (µmol/mL) | Reference |
| Methoxyethyl 4-chlorocinnamate | Candida spp. | 0.13 | [2] |
| Perillyl 4-chlorocinnamate | Candida spp. | 0.024 | [2] |
| Methyl 4-chlorocinnamate | Candida albicans ATCC 90028 | 5.09 | [2] |
Experimental Protocols
Synthesis of Dichlorocinnamic Acids
Dichlorocinnamic acids can be synthesized from the corresponding dichlorobenzaldehydes using established organic chemistry reactions such as the Perkin reaction or the Knoevenagel condensation.
Protocol 2.1.1: Synthesis of 2,4-Dichlorocinnamic Acid via Perkin Reaction
This protocol is adapted from the general procedure for the Perkin reaction.[3][4]
Materials:
-
2,4-Dichlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Water
-
10% Sodium hydroxide solution
-
Ethanol
Procedure:
-
Combine 2,4-dichlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to 180°C and stir for 5 hours.
-
Allow the reaction mixture to cool and then pour it into water.
-
Add 10% sodium hydroxide solution until the mixture is alkaline to hydrolyze excess acetic anhydride and convert the product to its sodium salt.
-
Remove any unreacted aldehyde by steam distillation.
-
Cool the remaining solution and acidify with concentrated hydrochloric acid to precipitate the crude 2,4-dichlorocinnamic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4-dichlorocinnamic acid.
Protocol 2.1.2: Synthesis of 3,4-Dichlorocinnamic Acid via Knoevenagel Condensation
This protocol is based on the general Knoevenagel condensation procedure.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the mixture at reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
Antimicrobial Susceptibility Testing
The antimicrobial activity of dichlorocinnamic acid derivatives can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Protocol 2.2.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test compound (dichlorocinnamic acid derivative)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum according to CLSI guidelines.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2.2.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under suitable conditions.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony formation).
Mechanism of Action
The precise molecular mechanisms of action for dichlorocinnamic acid derivatives are still under investigation. However, based on studies of related chlorinated cinnamic acid compounds, a likely antifungal mechanism is the inhibition of ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity.
Proposed Antifungal Signaling Pathway Inhibition
Dichlorocinnamic acid derivatives are hypothesized to target and inhibit key enzymes in the ergosterol biosynthesis pathway, such as 14α-demethylase. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and leading to cell death.
Caption: Proposed mechanism of antifungal action for dichlorocinnamic acid derivatives.
Experimental and Logical Workflows
Workflow for Synthesis and Antimicrobial Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimicrobial properties of dichlorocinnamic acid derivatives.
Caption: Workflow for synthesis and antimicrobial evaluation.
Structure-Activity Relationship (SAR) Logic
The antimicrobial activity of cinnamic acid derivatives is influenced by the nature and position of substituents on the phenyl ring. For chlorinated derivatives, the number and position of chlorine atoms are critical.
Caption: Logic of Structure-Activity Relationship (SAR).
References
Application Notes and Protocols: 2,6-Dichlorocinnamic Acid in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorocinnamic acid is a derivative of cinnamic acid. While direct proteomics research on this specific compound is not yet widely published, its structural similarity to other biologically active cinnamic acid derivatives suggests a potential role as a modulator of cellular metabolism. Cinnamic acid and its analogues have been shown to influence various biological pathways, including those involved in cancer metabolism.
One plausible mechanism of action for this compound is the inhibition of key enzymes in the glycolytic pathway, such as Lactate Dehydrogenase A (LDHA), or the blockade of lactate transport via Monocarboxylate Transporters (MCTs).[1][2][3] Inhibition of these targets can lead to a disruption of the Warburg effect, a metabolic hallmark of many cancer cells, making this compound a person of interest for cancer research and drug development.[4][]
These application notes provide a hypothetical framework for the use of this compound in proteomics research, based on its presumed mechanism of action as a glycolysis inhibitor. The protocols and data presented are based on established methodologies for studying similar metabolic inhibitors.
Application Notes
1. Investigating Metabolic Reprogramming in Cancer Cells
-
Objective: To elucidate the effects of this compound on the proteome of cancer cells, with a focus on proteins involved in glycolysis and related metabolic pathways.
-
Rationale: Cancer cells often exhibit increased glycolysis. By inhibiting this pathway with this compound, researchers can use quantitative proteomics to identify up- or down-regulated proteins, revealing key nodes in the cellular response and potential therapeutic targets.[4][6]
-
Expected Outcomes: Proteomic analysis may reveal compensatory changes in other metabolic pathways, alterations in cell signaling cascades, and the induction of stress response proteins.
2. Elucidating Mechanisms of Drug Resistance
-
Objective: To use proteomics to understand how cancer cells might develop resistance to this compound.
-
Rationale: By comparing the proteomes of sensitive and resistant cancer cell lines treated with the compound, it is possible to identify proteins and pathways that contribute to resistance. This knowledge is crucial for developing combination therapies to overcome resistance.
-
Expected Outcomes: Identification of upregulated drug efflux pumps, alterations in target protein expression (LDHA or MCTs), or activation of alternative metabolic pathways.
3. Target Deconvolution and Off-Target Effects
-
Objective: To confirm the intended molecular targets of this compound and identify potential off-target interactions using chemical proteomics approaches.
-
Rationale: Affinity-based proteomics methods can be employed to pull down binding partners of a derivatized this compound, thus confirming its interaction with targets like LDHA or MCTs and revealing any unintended protein interactions.
-
Expected Outcomes: Identification of a protein interaction profile for this compound, providing insights into its mechanism of action and potential for side effects.
Quantitative Data Summary
The following tables summarize hypothetical quantitative proteomics data based on studies of other glycolysis inhibitors, illustrating the expected changes in protein expression following treatment with this compound.
Table 1: Hypothetical Changes in Glycolytic Enzyme Abundance in Cancer Cells Treated with this compound.
| Protein | UniProt ID | Fold Change (Treated/Control) | p-value | Putative Function |
| Hexokinase 2 (HK2) | P52790 | -1.8 | <0.05 | Glucose phosphorylation |
| Phosphofructokinase, platelet (PFKP) | P17858 | -1.5 | <0.05 | Glycolysis rate-limiting step |
| Aldolase A (ALDOA) | P04075 | -1.3 | <0.05 | Fructose-bisphosphate cleavage |
| Pyruvate Kinase M2 (PKM2) | P14618 | -2.1 | <0.01 | Final step of glycolysis |
| Lactate Dehydrogenase A (LDHA) | P00338 | -2.5 | <0.01 | Pyruvate to lactate conversion |
Table 2: Hypothetical Changes in Abundance of Proteins Related to Apoptosis and Stress Response.
| Protein | UniProt ID | Fold Change (Treated/Control) | p-value | Putative Function |
| Bcl-2-associated X protein (BAX) | Q07812 | +2.0 | <0.05 | Pro-apoptotic |
| Cleaved Caspase-3 | P42574 | +3.5 | <0.01 | Executioner caspase |
| Heat shock protein HSP 90-alpha (HSP90AA1) | P07900 | +1.7 | <0.05 | Protein folding and stability |
| Thioredoxin (TXN) | P10599 | +1.4 | <0.05 | Oxidative stress response |
Experimental Protocols
Protocol 1: Global Quantitative Proteomics of Cancer Cells Treated with this compound
This protocol outlines a bottom-up proteomics workflow for analyzing changes in protein expression in response to treatment with this compound.
1. Cell Culture and Treatment:
- Culture cancer cells (e.g., HeLa or A549) to 70-80% confluency.
- Treat cells with a predetermined concentration of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Extraction:
- Wash cells with ice-cold PBS.
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
3. Protein Digestion:
- Take a fixed amount of protein (e.g., 50 µg) from each sample.
- Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
- Alkylate cysteine residues with iodoacetamide at room temperature in the dark for 20 minutes.
- Digest proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
4. Peptide Cleanup:
- Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges.
- Dry the purified peptides in a vacuum centrifuge.
5. LC-MS/MS Analysis:
- Resuspend peptides in a solution of 0.1% formic acid.
- Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
- Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
6. Data Analysis:
- Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.
- Perform protein identification by searching against a human protein database (e.g., UniProt).
- Perform label-free quantification (LFQ) to determine relative protein abundances between treated and control samples.
- Perform statistical analysis to identify significantly regulated proteins.
Visualizations
Caption: Experimental workflow for quantitative proteomics analysis of cells treated with this compound.
Caption: Hypothesized signaling pathway of this compound, leading to the inhibition of glycolysis and induction of apoptosis.
References
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic identification of the lactate dehydrogenase A in a radioresistant prostate cancer xenograft mouse model for improving radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Reprogramming Into a Glycolysis Phenotype Induced by Extracellular Vesicles Derived From Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common issues in 2,6-Dichlorocinnamic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,6-Dichlorocinnamic acid. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most common laboratory-scale synthesis methods for this compound and its derivatives are the Perkin reaction, Knoevenagel-Doebner condensation, and the Heck reaction.[1] The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride.[2][3][4] The Knoevenagel-Doebner condensation uses an aromatic aldehyde and malonic acid with a base catalyst.[1][5] The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene.[1][6]
Q2: I am experiencing a low yield in my synthesis. What are the common causes?
A2: Low yields are a frequent issue and can stem from several factors depending on the synthetic route. For condensation reactions like the Perkin or Knoevenagel, common causes include suboptimal reagent stoichiometry, moisture contamination of reagents like acetic anhydride, and inefficient decarboxylation of intermediates.[7] Side reactions, such as the self-condensation of the aldehyde or anhydride at high temperatures, can also reduce the yield of the desired product.[7] In the case of the Heck reaction, catalyst activity is crucial, and impurities or exposure to air can deactivate the palladium catalyst.[7]
Q3: My final this compound product has low purity. What are the likely impurities and how can I remove them?
A3: Low purity is a common challenge. The primary impurities are often related to the synthetic route employed. These can include unreacted starting materials (e.g., 2,6-dichlorobenzaldehyde), reaction intermediates, and byproducts from side reactions.[8] For instance, in syntheses starting from 2,6-dichlorotoluene, impurities from over-chlorination can lead to the formation of 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid.[9] The most effective purification methods are recrystallization and column chromatography.[8] Recrystallization from a solvent system like aqueous ethanol is widely used.[8][10] For more challenging separations, silica gel column chromatography can be employed.[8][10]
Q4: I observe the formation of a resinous, tar-like substance during my reaction. What is this and how can I minimize its formation?
A4: The formation of resinous by-products is often due to side reactions, particularly at elevated temperatures.[7] Polymerization of the starting aldehyde or self-condensation of the anhydride can lead to these undesirable materials.[7] To minimize this, it is crucial to control the reaction temperature and time.[7] Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) can help determine the optimal reaction time and prevent prolonged heating after the reaction is complete.[7]
Troubleshooting Guides
Perkin Reaction Troubleshooting
The Perkin reaction is a common method for synthesizing cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[11]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive base (e.g., sodium acetate) due to hydration. - Insufficient reaction temperature. - Moisture in reagents or glassware.[7] | - Use freshly fused and finely powdered anhydrous sodium acetate. - Ensure the reaction temperature reaches and is maintained at the optimal level (e.g., ~180°C).[7][12] - Thoroughly dry all glassware and use anhydrous reagents.[7] |
| Low Yield | - Suboptimal reagent stoichiometry.[7] - Incomplete reaction. - Side reactions due to excessive heat or prolonged reaction time.[7] | - Use an excess of acetic anhydride (1.5-2 equivalents) to drive the reaction forward.[7] - Monitor the reaction by TLC and consider extending the reaction time if starting material is still present. - Maintain the temperature within the optimal range and avoid unnecessarily long heating times.[7] |
| Product Contaminated with Starting Aldehyde | - Incomplete reaction. - Inefficient workup. | - Ensure the reaction goes to completion. - During workup, make the solution alkaline with sodium carbonate to dissolve the cinnamic acid as its salt, and remove the unreacted aldehyde by steam distillation.[7][12] |
| Formation of Dark/Resinous Byproducts | - Polymerization of the aldehyde or anhydride at high temperatures.[7] | - Maintain strict temperature control.[7] - If the product is colored, consider decolorizing the solution with activated charcoal before precipitation.[7] |
Knoevenagel-Doebner Condensation Troubleshooting
This reaction involves the condensation of 2,6-dichlorobenzaldehyde with malonic acid, typically using a base like pyridine and/or piperidine.[1][5]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incorrect choice or amount of base catalyst.[7] - Suboptimal reaction temperature or time.[7] - Inefficient decarboxylation of the intermediate.[7] | - The choice of base is critical; while pyridine and piperidine are common, other bases can be explored.[7][13] - Optimize reaction conditions; some condensations proceed well at room temperature over a longer period.[14] - Ensure heating is sufficient for decarboxylation after the initial condensation. |
| Reaction Stalls | - Catalyst poisoning. - Steric hindrance from the ortho-chloro substituents. | - Use purified reagents and solvents. - A stronger base or more forcing conditions might be necessary, but this can also increase side reactions. |
| Product is Difficult to Purify | - Presence of unreacted malonic acid or the intermediate dicarboxylic acid. | - During workup, ensure complete decarboxylation. - The acidic nature of the product allows for purification via acid-base extraction to remove neutral impurities.[15] |
Quantitative Data Summary
The selection of a synthesis or purification method can depend on the desired yield and purity. The following tables summarize illustrative quantitative data for cinnamic acid synthesis and purification, which can serve as a general guide.
Table 1: Comparison of Purification Techniques for Dichlorophenylacetic Acid (Initial Purity ~90%) [10]
| Purification Method | Solvent/Mobile Phase | Purity After 1st Pass | Yield (%) | Melting Point (°C) |
| Recrystallization | 80% Aqueous Ethanol | 98.5% | 85 | 158-160 |
| Recrystallization | Toluene | 97.0% | 75 | 157-159 |
| Flash Chromatography | 95:5 Hexane:Ethyl Acetate | >99.5% | 90 | 159-161 |
Disclaimer: The quantitative data in Table 1 is for 2,6-Dichlorophenylacetic acid but provides a useful reference for the purification of the structurally similar this compound.[10]
Table 2: Comparison of Synthesis Routes for 2-Chlorocinnamic Acid [1]
| Parameter | Perkin Reaction | Knoevenagel-Doebner Condensation | Heck Reaction |
| Typical Yield | ~71% | High to quantitative | Moderate (~36% for a bromo-analogue) |
| Reaction Conditions | High temperature (reflux) | Mild to moderate heating | Moderate heating |
| Key Advantages | Inexpensive starting materials | High yields, milder conditions | High functional group tolerance |
| Key Disadvantages | High temperatures, byproduct formation | Use of hazardous bases (e.g., pyridine) | Expensive palladium catalyst |
Note: This data is for the synthesis of 2-Chlorocinnamic acid and serves as a comparative guide.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Perkin Reaction (Adapted from 2-Chlorocinnamic Acid Synthesis)
This protocol is adapted from general procedures for the Perkin reaction of aromatic aldehydes.[7][11]
Materials:
-
2,6-Dichlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium carbonate solution
-
Concentrated hydrochloric acid
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-dichlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).[7]
-
Reaction: Heat the mixture in an oil bath to approximately 180°C and maintain reflux with stirring for 5-8 hours.[7]
-
Workup - Hydrolysis: Allow the reaction mixture to cool slightly and then pour it into water. Boil the mixture to hydrolyze any excess acetic anhydride.[11]
-
Workup - Neutralization: Cool the mixture. Carefully add a saturated solution of sodium carbonate with stirring until the solution is alkaline. This converts the this compound into its water-soluble sodium salt.[7]
-
Workup - Removal of Unreacted Aldehyde: If unreacted aldehyde is present, it can be removed by steam distillation.[7][12]
-
Precipitation: Cool the filtrate and acidify it by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the precipitation of this compound is complete.[7]
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.[7]
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture.[7]
Protocol 2: Purification by Recrystallization from Aqueous Ethanol
This protocol describes the purification of crude this compound.[8][10]
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 80% aqueous ethanol.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean flask.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.[10]
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50% aqueous ethanol.[10]
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.[10]
Visualizations
Caption: A logical workflow for troubleshooting low yield in chemical synthesis.
Caption: Simplified mechanism of the Perkin reaction for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. scribd.com [scribd.com]
- 4. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. ias.ac.in [ias.ac.in]
- 15. benchchem.com [benchchem.com]
identifying and removing impurities in 2,6-Dichlorocinnamic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 2,6-Dichlorocinnamic acid. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: The impurities present in this compound are often related to its synthetic route. Common impurities may include:
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Unreacted Starting Materials: Depending on the synthesis method, these can include 2,6-dichlorobenzaldehyde or precursors to the cinnamic acid side chain.
-
Isomers: The cis (Z) isomer of this compound can be present alongside the desired trans (E) isomer.[1]
-
Over- or Under-halogenated Species: Molecules with more or fewer than two chlorine atoms on the phenyl ring.
-
Byproducts from Side Reactions: These can vary widely based on the specific synthetic pathway and reaction conditions.
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[2][3]
Q2: Which analytical techniques are most suitable for identifying impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of your sample and detecting non-volatile impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as residual solvents.[4] For non-volatile compounds like this compound, derivatization to a more volatile ester may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR is invaluable for confirming the chemical structure of the main compound and identifying the structures of impurities if they are present in sufficient quantities.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups of this compound, such as the carboxylic acid C=O and O-H stretches.[4]
Q3: What are the most effective methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective techniques are:
-
Recrystallization: This is a cost-effective and widely used method for purifying solid compounds.[2][5] For cinnamic acid derivatives, solvent systems like aqueous ethanol are often effective.[4][5]
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities and can yield very high purity products.[6] Silica gel is a commonly used stationary phase for the purification of acidic compounds like this compound.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oily precipitate forms instead of crystals. | The boiling point of the solvent is higher than the melting point of the solute. The solute is insoluble in the chosen solvent. | Select a solvent with a lower boiling point. Ensure the solute is soluble in the hot solvent. |
| No crystals form upon cooling. | The solution is not saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration of the solute. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal of pure this compound.[5] |
| Low recovery of purified product. | Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Purified crystals are colored. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note that this may also adsorb some of your desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | The polarity of the mobile phase is too high. The column was not packed properly. | Start with a less polar mobile phase and gradually increase the polarity (gradient elution). Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| The compound does not move from the origin (streaking at the top). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For acidic compounds, adding a small amount of a polar solvent like methanol or acetic acid to the mobile phase can help with elution. |
| The compound elutes too quickly. | The mobile phase is too polar. | Use a less polar mobile phase. |
| Cracked or channeled column bed. | The column was allowed to run dry. The packing was not uniform. | Always keep the silica gel bed covered with the mobile phase. Repack the column carefully to ensure a uniform bed. |
Data Presentation: Comparison of Purification Techniques
The following table provides illustrative data on the effectiveness of different purification methods for a related compound, 2,6-Dichlorophenylacetic acid, assuming an initial purity of approximately 90%. Actual results for this compound may vary depending on the specific impurities present.
| Purification Method | Solvent/Mobile Phase System | Initial Purity (%) | Purity after 1st Recrystallization/Chromatography (%) | Yield (%) | Melting Point (°C) |
| Recrystallization | Aqueous Ethanol (80% EtOH) | 90.0 | 98.5 | 85 | 158-160 |
| Recrystallization | Toluene | 90.0 | 97.0 | 75 | 157-159 |
| Recrystallization | Heptane/Ethyl Acetate (3:1) | 90.0 | 96.5 | 80 | 156-158 |
| Flash Column Chromatography | - | 90.0 | >99.5 | 90 | 159-161 |
Table adapted from typical results for similar aromatic carboxylic acids.[2]
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 80% aqueous ethanol. Start with a small volume of solvent and add more in small portions while heating and stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50% aqueous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
-
Prepare the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass chromatography column and allow the solvent to drain until it is level with the top of the silica gel. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the mobile phase can be gradually increased to facilitate the elution of the desired compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Drying: Dry the purified this compound under a high vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Optimizing HPLC Separation of 2,6-Dichlorocinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2,6-Dichlorocinnamic acid. The following sections offer detailed troubleshooting advice, frequently asked questions, and a robust experimental protocol to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound? A good starting point for a reversed-phase separation on a C18 column is a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and water.[1] It is crucial to include an acidic modifier to control the pH. Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase to achieve a pH between 2.5 and 3.0 is a common and effective practice.[1] A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is recommended.[1]
Q2: Should I use acetonitrile or methanol as the organic modifier? Both acetonitrile and methanol are suitable organic modifiers. Acetonitrile often provides better peak shapes and has a lower viscosity, which results in lower backpressure.[1] However, methanol can offer different selectivity, which may be beneficial for separating this compound from closely related impurities. It is advisable to screen both solvents during the method development phase to determine which provides the optimal separation for your specific sample matrix.[1]
Q3: Is a buffer necessary in the mobile phase? Yes, for reproducible retention times and peak shapes, using a buffer is highly recommended, especially since the analyte is an acid.[1][2] The ionization state of this compound is pH-dependent, and slight shifts in pH can lead to significant changes in retention time.[3] A phosphate or formate buffer at a concentration of 10-25 mM can effectively control the pH and ensure method robustness.[1][2]
Q4: How can I improve the resolution between this compound and a closely eluting impurity? To improve resolution, you can adjust three main factors: selectivity, efficiency, and retention.
-
Change Selectivity (α): This is often the most effective approach. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or changing the column stationary phase (e.g., to a Phenyl-Hexyl column).[4][5]
-
Increase Efficiency (N): Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column to increase the plate number, which results in sharper peaks.[4]
-
Increase Retention (k): Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of both peaks, potentially providing more time for them to separate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Question: Why is my this compound peak showing significant tailing? Answer: Peak tailing for acidic compounds like this compound is a frequent issue in reversed-phase HPLC.[1] The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[1][2][6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, a mixed population of ionized and un-ionized forms exists. The ionized (anionic) form can interact strongly with residual positively charged sites on the silica-based stationary phase, causing tailing.[1]
-
Solution: Lower the pH of the mobile phase to at least 1.5 to 2 pH units below the analyte's pKa. A pH of around 2.5 to 3.0 is generally recommended to ensure the compound is fully protonated and interacts predictably with the non-polar stationary phase.[1]
-
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of the silica stationary phase are acidic and can interact with analytes, leading to tailing.[1][2]
-
Solution: In addition to lowering the mobile phase pH (which protonates the silanols), consider using a high-purity, well-end-capped column. Adding a competitive base like triethylamine (TEA) in small concentrations (0.1%) can also help, but it may affect UV detection at lower wavelengths.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][8]
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1][6]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
-
Question: My peak is eluting too early (poor retention). What should I do? Answer: Poor retention is typically due to the mobile phase being too strong (too much elution power) or the analyte being in its more polar, ionized state.[1]
-
High Organic Solvent Concentration: A high percentage of acetonitrile or methanol will cause the analyte to elute more quickly.[1]
-
Solution: Decrease the concentration of the organic solvent in your mobile phase.[1]
-
-
Mobile Phase pH Too High: If the pH is not sufficiently acidic, the analyte will be ionized, making it more polar and less retained on a reversed-phase column.
-
Solution: Ensure the mobile phase pH is acidic (e.g., pH 2.5-3.0) to suppress ionization.[1]
-
Question: I'm observing broad peaks. What could be the cause? Answer: Peak broadening can be caused by various factors related to the column, mobile phase, or overall system.[1][6]
-
Column Degradation: An old or poorly treated column will lose efficiency, resulting in broader peaks. A void at the column inlet can also be a cause.[9]
-
Solution: Replace the column with a new, high-efficiency one.[1]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion and broadening.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[10]
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Data Presentation
Table 1: Representative Data on the Effect of Mobile Phase pH on Retention and Peak Shape. Conditions: C18 Column (4.6 x 150 mm, 5 µm), Mobile Phase: 50:50 Acetonitrile/20mM Phosphate Buffer, Flow Rate: 1.0 mL/min.
| pH of Aqueous Phase | Retention Time (min) | Tailing Factor (Asymmetry) |
| 4.5 | 4.8 | 2.1 |
| 3.5 | 6.2 | 1.5 |
| 3.0 | 7.5 | 1.2 |
| 2.5 | 7.8 | 1.1 |
Note: These are representative values to illustrate trends. Actual values will depend on the specific column and instrument conditions.
Table 2: Representative Data on the Effect of Acetonitrile % on Retention Time. Conditions: C18 Column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (pH ~2.8), Flow Rate: 1.0 mL/min.
| % Acetonitrile (v/v) | Retention Time (min) |
| 70% | 2.5 |
| 60% | 4.1 |
| 50% | 7.6 |
| 40% | 13.2 |
Note: These are representative values to illustrate trends. Actual values will depend on the specific column and instrument conditions.
Experimental Protocols
Protocol: Isocratic Method Development for this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of approximately 50 µg/mL using the initial mobile phase composition.[1] Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Composition: 50% A, 50% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
-
Optimization of Mobile Phase pH:
-
Prepare several mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using a suitable buffer like 20 mM potassium phosphate, adjusting the pH with phosphoric acid.[1]
-
Using the optimal organic solvent concentration from the initial run, perform isocratic runs at each pH.
-
Observe the effect of pH on retention time and peak shape. Choose a pH that provides the most symmetrical peak (tailing factor close to 1.0).[1]
-
-
Optimization of Organic Solvent Concentration:
-
Using the optimized pH from the previous step, perform a series of isocratic runs with varying percentages of acetonitrile (e.g., 40%, 50%, 60%).[1]
-
Monitor the retention time and resolution from any impurities.
-
Select the acetonitrile concentration that provides a suitable retention time (ideally between 5 and 15 minutes) with good peak shape and resolution.[1]
-
-
Method Finalization and System Suitability:
-
Once the optimal conditions are established, perform replicate injections to confirm the method's reproducibility.
-
Check system suitability parameters: tailing factor (< 1.5), theoretical plates (> 2000), and reproducibility of retention time and peak area (%RSD < 2%).
-
Visualizations
Caption: A general workflow for HPLC method development for this compound.
Caption: A troubleshooting decision tree for resolving peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 9. agilent.com [agilent.com]
- 10. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Synthesis of 2,6-Dichlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the yield of 2,6-Dichlorocinnamic acid synthesis. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective methods for synthesizing this compound are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each method has its own advantages and challenges, which are discussed in detail in this guide.
Q2: I am experiencing a consistently low yield. What are the general factors that could be affecting my synthesis?
A2: Low yields in the synthesis of cinnamic acid derivatives can be attributed to several factors, regardless of the specific method used. Key considerations include the purity of starting materials, the presence of moisture in the reaction, suboptimal reaction temperature and time, and incorrect stoichiometry of reagents. Detailed troubleshooting for each specific synthesis method is provided in the guides below.
Q3: What are the typical impurities I might encounter in my final product?
A3: Common impurities can include unreacted starting materials (e.g., 2,6-dichlorobenzaldehyde), reaction intermediates (such as the β-hydroxy intermediate in the Perkin reaction), and byproducts from side reactions. The formation of (Z)-isomers, though generally less stable, can also occur. Purification is often necessary to obtain the desired high-purity (E)-2,6-Dichlorocinnamic acid.[1]
Q4: How can I purify my crude this compound?
A4: The most common and effective method for purifying crude this compound is recrystallization. A solvent system such as an ethanol/water or acetic acid/water mixture is often effective.[1] This process involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly, which facilitates the formation of pure crystals.[1]
Troubleshooting Guides
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[2][3][4] For the synthesis of this compound, this typically involves the reaction of 2,6-dichlorobenzaldehyde with acetic anhydride and an alkali acetate.[1][5]
Troubleshooting Common Issues in the Perkin Reaction:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete Reaction: The Perkin reaction often requires high temperatures (around 180°C) and prolonged reaction times to go to completion.[1] | Ensure the reaction is heated at the optimal temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Moisture Contamination: Acetic anhydride and the base catalyst (e.g., sodium acetate) are sensitive to moisture. Water can hydrolyze the acetic anhydride, rendering it ineffective.[1] | Use anhydrous reagents and thoroughly dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen) can also be beneficial.[1] | |
| Suboptimal Reagent Stoichiometry: An incorrect molar ratio of 2,6-dichlorobenzaldehyde to acetic anhydride can limit the conversion. | An excess of acetic anhydride is often used to drive the reaction forward.[1] | |
| Formation of a Dark, Resinous Byproduct | Side Reactions: At elevated temperatures, side reactions such as the self-condensation of acetic anhydride or polymerization of 2,6-dichlorobenzaldehyde can occur, leading to the formation of tar-like substances.[1] | Maintain the reaction temperature within the optimal range to minimize polymerization. Avoid unnecessarily long heating times once the reaction has reached completion, as monitored by TLC.[1] |
| Low Purity of the Final Product | Presence of Unreacted Starting Materials: Residual 2,6-dichlorobenzaldehyde may be present. | During the workup, after making the solution alkaline, unreacted aldehyde can be removed by steam distillation.[1] |
| Incomplete Dehydration: The presence of a β-hydroxy intermediate can be a source of impurity.[1] | Ensure the reaction is heated for a sufficient time at the appropriate temperature to drive the dehydration step to completion. |
This protocol for the synthesis of the closely related 2-chlorocinnamic acid can be adapted for this compound, though optimization of conditions may be necessary.
Materials:
-
2-Chlorobenzaldehyde (14.06 g, 0.1 mol)
-
Acetic Anhydride (20.42 g, 0.2 mol)[5]
-
Anhydrous Sodium Acetate (8.20 g, 0.1 mol)[5]
Procedure:
-
Combine 2-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 180°C and maintain for 5 hours.[5]
-
Allow the mixture to cool slightly and pour it into 100 mL of water.[5]
-
Add a 10% sodium carbonate solution until the mixture is alkaline to litmus paper. This will convert the cinnamic acid to its soluble sodium salt.[5]
-
Perform steam distillation to remove any unreacted 2-chlorobenzaldehyde.[5]
-
Cool the remaining solution and, if necessary, add activated charcoal to decolorize it. Heat the solution and filter it hot to remove the charcoal and any resinous byproducts.[5]
-
Cool the filtrate and acidify it by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the precipitation of the product is complete.[1]
-
Collect the crude product by vacuum filtration and wash it with cold water.[1]
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-chlorocinnamic acid.[1][5] An expected yield for 2-chlorocinnamic acid is around 71%.[5]
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group, catalyzed by a base.[6] For the synthesis of this compound, this typically involves the reaction of 2,6-dichlorobenzaldehyde with malonic acid in the presence of a base like pyridine or piperidine.[7]
Troubleshooting Common Issues in the Knoevenagel Condensation:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst Choice and Amount: The choice and amount of the base catalyst are critical for the reaction's success. | While pyridine and piperidine are commonly used, other bases like triethylamine or DABCO can be explored to improve yields and reduce toxicity.[1] |
| Inefficient Decarboxylation: The initial condensation product is a dicarboxylic acid that needs to undergo decarboxylation. Incomplete decarboxylation will lead to a lower yield of the final product.[1] | Ensure the reaction is heated for a sufficient duration to facilitate complete decarboxylation. | |
| Slow Reaction Rate | Suboptimal Reaction Conditions: The reaction may require specific temperature and time parameters to proceed efficiently. | A study on the Knoevenagel condensation of benzaldehyde with malonic acid using pyridine as a catalyst found that a molar ratio of benzaldehyde to malonic acid of 1:3 and a reaction time of 90 minutes gave a 90% yield.[1] These conditions can be a starting point for optimization. |
This protocol for the synthesis of the closely related 2-chlorocinnamic acid can be adapted for this compound, with the potential need for optimization.
Materials:
-
2-Chlorobenzaldehyde (10 mmol)
-
Malonic Acid (12 mmol)[7]
-
Pyridine (20 mL)[7]
-
Piperidine (catalytic amount, 0.5 mL)[7]
Procedure:
-
In a round-bottom flask, combine 2-chlorobenzaldehyde, malonic acid, pyridine, and a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours.[7]
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (20 mL).[7]
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure product.[7]
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8][9] To synthesize this compound via this method, a suitable 2,6-dihaloaryl precursor would be reacted with acrylic acid in the presence of a palladium catalyst and a base.
Troubleshooting Common Issues in the Heck Reaction:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst Activity: The palladium catalyst can be sensitive to air and impurities. | Ensure the use of a high-quality catalyst and maintain an inert atmosphere during the reaction. |
| Ligand Choice: The choice of phosphine ligand can significantly impact the catalyst's activity and stability. | A variety of phosphine ligands can be screened to find the optimal one for this specific transformation. | |
| Base Selection: The base plays a crucial role in the catalytic cycle. | Common bases include triethylamine, potassium carbonate, and sodium acetate. The choice of base can affect the reaction rate and yield. | |
| Poor Regioselectivity | Reaction Conditions: The regioselectivity of the Heck reaction can sometimes be an issue. | Careful optimization of the catalyst, ligand, solvent, and temperature may be required to achieve the desired regioselectivity. |
Data Presentation
Table 1: Comparison of Synthesis Routes for Cinnamic Acid Derivatives (General)
| Parameter | Perkin Reaction | Knoevenagel Condensation | Heck Reaction |
| Starting Materials | Aromatic aldehyde, Acid anhydride, Alkali salt of the acid | Aromatic aldehyde, Active methylene compound, Base | Aryl/Vinyl halide, Alkene, Palladium catalyst, Base |
| Typical Yield | Moderate to Good | Good to Excellent | Moderate to Excellent |
| Reaction Conditions | High temperature (often >150°C) | Mild to moderate heating | Varies, often requires heating |
| Advantages | Uses relatively inexpensive and readily available starting materials. | Generally high yields and milder conditions than the Perkin reaction. Good for electron-donating groups.[10] | High functional group tolerance. |
| Disadvantages | High temperatures can lead to side reactions.[1] Not ideal for aldehydes with electron-donating groups.[10] | Can require toxic bases like pyridine.[1] | Requires an expensive palladium catalyst. Aryl chlorides can be less reactive. |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. drhnsp.org [drhnsp.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
proper storage and handling of 2,6-Dichlorocinnamic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and experimental use of 2,6-Dichlorocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed to prevent moisture absorption and contamination.[1] For long-term storage, refrigeration at 2-8°C is recommended.
Q2: What are the main safety hazards associated with this compound?
A2: This compound is known to cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2] Ingestion is toxic.[2] It is also very toxic to aquatic life.[2]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] If working with the powder outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.[1]
Q4: Is this compound stable?
A4: this compound is stable under normal laboratory conditions.[1] However, it is incompatible with strong oxidizing agents and should be stored away from them.[1]
Q5: In which solvents is this compound soluble?
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆Cl₂O₂ | [2][4] |
| Molecular Weight | 217.05 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 192-196 °C | |
| pKa (Predicted) | 4.11 ± 0.16 |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Note |
| Water | Sparingly soluble / Insoluble | Solubility increases with pH. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good solvent for preparing stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Acetone | Soluble | Can be used as a co-solvent. |
| Chloroform | Soluble | Data for the related 2-Chlorocinnamic acid. |
| Dichloromethane | Soluble | Data for the related 2-Chlorocinnamic acid. |
| Ethyl Acetate | Soluble | Data for the related 2-Chlorocinnamic acid. |
Troubleshooting Guides
Problem: The compound is not dissolving in my desired solvent.
-
Solution 1: Increase the temperature. Gently warming the solution may aid in dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Solution 2: Use a co-solvent. If the compound has low solubility in your primary solvent, adding a small amount of a co-solvent in which it is highly soluble (e.g., DMSO) can improve overall solubility.
-
Solution 3: Adjust the pH. For aqueous solutions, increasing the pH above the compound's pKa (~4.11) will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.
-
Solution 4: Sonication. Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
Problem: I am observing inconsistent results in my bioassays.
-
Solution 1: Ensure complete dissolution. Precipitates in your stock solution can lead to inaccurate concentrations. Visually inspect your stock solution before use and filter if necessary.
-
Solution 2: Check for compound degradation. Prepare fresh stock solutions regularly. If you suspect instability in your experimental media, you can perform a stability study by incubating the compound in the media for the duration of your experiment and analyzing its concentration by HPLC.
-
Solution 3: Account for solvent effects. If using a co-solvent like DMSO, ensure the final concentration in your assay is low (typically <0.5%) and that you have a vehicle control with the same solvent concentration.
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
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Solvent of interest (e.g., ethanol, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Tightly cap the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a starting point for the quantitative analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
Instrumentation and Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid or phosphoric acid), gradient or isocratic elution. A common starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30-40 °C
-
Detection: UV at 230 nm
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).
-
Prepare working standards and samples by diluting the stock solution to the desired concentration range.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
Protocol 3: Enzyme Inhibition Assay (Tyrosinase Example)
This protocol describes a general method to assess the inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (test inhibitor)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of test concentrations.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (or DMSO for control)
-
Tyrosinase enzyme solution
-
-
Pre-incubate the mixture for 10 minutes at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
References
best practices for dissolving 2,6-Dichlorocinnamic acid for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and utilizing 2,6-Dichlorocinnamic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for use in cell-based assays. It is a powerful organic solvent capable of dissolving many hydrophobic compounds. For subsequent dilutions into aqueous media, it is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.
Q2: My this compound is not dissolving properly. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase Sonication Time: Use a bath sonicator to aid dissolution.
-
Gentle Warming: Briefly warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.
-
Fresh Solvent: Ensure your DMSO is anhydrous and of high purity, as water content can reduce its solvating power for hydrophobic compounds.
Q3: After diluting my DMSO stock solution into cell culture media, a precipitate forms. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this:
-
Pre-warm the media: Adding the stock solution to media pre-warmed to 37°C can help maintain solubility.[1]
-
Step-wise dilution: Perform serial dilutions rather than a single large dilution.[1]
-
Lower the final concentration: The concentration of the compound in the final working solution may be too high. Try using a lower concentration.
-
Vortex during dilution: Add the stock solution to the media dropwise while vortexing to ensure rapid and even dispersion.
Q4: What is the expected mechanism of action of this compound in cancer cell lines?
A4: Based on studies of related cinnamic acid derivatives, this compound is anticipated to induce apoptosis (programmed cell death) in cancer cells. This is likely mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely available, the following table provides qualitative solubility information and data for a structurally related compound, 2,4-Dichlorophenoxyacetic acid, to serve as a reference. It is strongly recommended to empirically determine the solubility for your specific experimental conditions.
| Solvent | This compound (Qualitative) | 2,4-Dichlorophenoxyacetic Acid (Quantitative, mg/mL)[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | 30 |
| Ethanol | Soluble | 100 |
| Acetone | Soluble | Soluble |
| Water | Sparingly Soluble / Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 217.05 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Weighing: Accurately weigh out 21.71 mg of this compound.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the tube in a bath sonicator for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Methodology:
-
Thaw Stock Solution: Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Dilution: To prepare a 100 µM working solution, for example, add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mixing: Immediately vortex the working solution gently to ensure homogeneity.
-
Application: Use the freshly prepared working solution for your cell-based assays. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow for Dissolving this compound
References
Technical Support Center: Preventing Decomposition of 2,6-Dichlorocinnamic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2,6-Dichlorocinnamic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues.
Troubleshooting Guide
Users experiencing degradation of their this compound solutions can consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of Solution (Yellowing/Browning) | Oxidation of the cinnamic acid derivative. This can be accelerated by high pH, exposure to light and air (oxygen), and the presence of trace metal ions.[1] | Optimize the solution's pH to a lower range (e.g., 3-5), though this may affect solubility.[1] Add antioxidants such as ascorbic acid or tocopherol.[1] Incorporate a chelating agent like EDTA to bind metal ions.[1] Protect the solution from light and store under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of Compound | Low aqueous solubility, especially at a pH below the compound's pKa. Cinnamic acid and its derivatives are weak acids and are less soluble in their protonated form.[1] | Adjust the pH to be at or above the pKa to increase solubility, but be mindful that higher pH can accelerate degradation.[1] Use co-solvents like ethanol, propylene glycol, or polyethylene glycol to enhance solubility.[1] |
| Loss of Potency/Appearance of Degradation Peaks in HPLC | Chemical degradation through pathways such as hydrolysis, decarboxylation, or isomerization.[2] Elevated temperatures can accelerate these processes. | Conduct forced degradation studies (see Experimental Protocols) to identify specific degradation pathways. Control the temperature by storing solutions at recommended conditions (e.g., 2-8°C).[3] Avoid extreme pH conditions. |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium. | Ensure the pH and composition of the assay buffer are compatible with the stability of this compound. Prepare fresh solutions before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxygen and metal ions.[1][4] As with other cinnamic acid derivatives, extreme pH values and high temperatures can promote degradation.[2] Exposure to UV light can also lead to photochemical reactions.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the behavior of similar molecules, likely pathways include:
-
Oxidation: Particularly if stored improperly, leading to discoloration.
-
Decarboxylation: Loss of the carboxylic acid group, which can be induced by high temperatures.[1]
-
Isomerization: Conversion from the more stable trans-isomer to the cis-isomer, often initiated by light.[2]
-
Hydrolysis: The ester-like functionality of the acrylic acid moiety could be susceptible to hydrolysis under strong acidic or basic conditions.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in a suitable organic solvent, such as ethanol or DMSO, where solubility is higher and hydrolytic degradation is minimized. For aqueous solutions, consider using a buffer to maintain an optimal pH. Solutions should be stored in tightly sealed containers, protected from light (e.g., in amber vials), and kept at a low temperature (e.g., 2-8°C).[3] For long-term storage, freezing the solution may be an option, but freeze-thaw cycles should be minimized.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable technique for monitoring the degradation of this compound.[2] This method should be capable of separating the parent compound from any potential degradation products. UV detection is typically used, with a wavelength around 270-280 nm.[2]
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to determine the intrinsic stability of this compound and to identify its degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
-
Characterize the degradation products using techniques such as LC-MS/MS to determine their mass and fragmentation patterns, which helps in structure elucidation.
Visualizations
Caption: Troubleshooting workflow for decomposition issues.
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for this compound.
References
resolving poor separation during chromatography of 2,6-Dichlorocinnamic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for resolving poor separation and other common issues encountered during the chromatographic analysis of 2,6-Dichlorocinnamic acid.
Troubleshooting Guide
This section addresses frequent problems in a direct question-and-answer format, offering targeted solutions to improve your chromatographic results.
Question: Why is my this compound peak showing significant tailing?
Answer: Peak tailing is a common issue for acidic compounds like this compound in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.[1] The primary reasons and their solutions are:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is near or above the pKa of this compound (approximately 3.8), the compound will exist in its ionized (anionic) form.[1] This charged state can interact strongly with residual positively charged sites on the silica-based stationary phase, leading to tailing.
-
Solution: Lower the pH of the mobile phase to at least 1.5 to 2 pH units below the analyte's pKa.[1] A pH range of 2.5 to 3.0 is generally recommended to ensure the compound remains in its neutral, un-ionized form for more predictable interaction with the non-polar stationary phase and a more symmetrical peak.[1] Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase is a common practice to achieve this.[1]
-
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of the silica stationary phase can interact with the acidic analyte, causing tailing.[1]
-
Solution: In addition to lowering the mobile phase pH to protonate the silanol groups and reduce their activity, use a modern, high-purity, end-capped column designed to minimize these interactions.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Column Contamination: Accumulation of contaminants can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[1]
-
Question: My peak for this compound is eluting too early (poor retention). What should I do?
Answer: Poor retention is typically due to the mobile phase being too strong (high elution strength) or the analyte being in its more polar, ionized state.[1]
-
High Organic Solvent Concentration: A high percentage of organic modifier (e.g., acetonitrile or methanol) in the mobile phase will cause the analyte to elute more quickly.[1]
-
Solution: Decrease the concentration of the organic solvent in your mobile phase.[1]
-
-
High Mobile Phase pH: A higher pH will ionize the acidic analyte, making it more polar and less retained on a reversed-phase column.[1]
-
Solution: Ensure the mobile phase pH is sufficiently acidic (e.g., pH 2.5-3.0) to suppress ionization and increase retention.[1]
-
-
Incorrect Column Choice: The stationary phase may not be suitable for retaining the compound.
-
Solution: Use a standard C18 or C8 column, which provides a hydrophobic stationary phase well-suited for retaining moderately non-polar compounds like this compound.[1]
-
Question: I'm observing broad peaks for my analyte. What could be the cause?
Answer: Peak broadening can result from several factors related to the column, mobile phase, or overall system setup.
-
Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion and broadening.[1][2]
-
Low Mobile Phase Flow Rate: An excessively low flow rate can increase diffusion and lead to broader peaks.[1][3]
-
Solution: Optimize the flow rate. For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a common starting point.[1]
-
-
Extra-Column Volume: Excessive volume from long tubing, large detector cells, or poor connections can contribute to band broadening.[4][5]
-
Solution: Minimize extra-column volume by using shorter, narrower internal diameter tubing where possible.[5]
-
-
Column Degradation: An old or contaminated column will lose efficiency, resulting in broader peaks.[4]
-
Solution: Replace the column with a new, high-efficiency one.[1]
-
Parameter Optimization Summary
The following table summarizes the expected effects of adjusting key chromatographic parameters during method development for this compound.
| Parameter | Change | Expected Effect on Separation | Common Reason for Change |
| Mobile Phase pH | Decrease (e.g., to 2.5-3.0) | Increased retention, improved peak symmetry (less tailing).[1][4] | To suppress ionization of the acidic analyte. |
| Organic Solvent % | Decrease | Increased retention time.[1] | To resolve early eluting peaks. |
| Increase | Decreased retention time.[4] | To shorten analysis time for late-eluting peaks. | |
| Flow Rate | Decrease | May improve resolution for some peaks, but can increase run time and peak width.[3] | To optimize separation efficiency. |
| Increase | Decreased run time, may decrease resolution and broaden peaks.[3] | To speed up analysis. | |
| Column Temperature | Increase | Decreased retention time, lower mobile phase viscosity, may improve peak shape.[3] | To improve efficiency and reduce backpressure. |
| Injection Volume | Decrease | Improved peak shape (reduces fronting/tailing from overload).[1][4] | To address issues related to column overload. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
This protocol outlines a systematic approach to developing a robust mobile phase for the separation of this compound using reversed-phase HPLC.
-
Initial Column and Mobile Phase Selection:
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid or Phosphoric Acid in Water (to achieve a pH between 2.5 and 3.0).[1]
-
Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes.[1]
-
Detector: UV, set at an appropriate wavelength for this compound.
-
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.[1]
-
-
Optimization of Organic Solvent Concentration:
-
Perform a series of isocratic runs with varying percentages of the organic solvent (e.g., 40%, 50%, 60%, 70%).[1]
-
Monitor the retention time, peak shape (tailing factor), and resolution from any impurities.
-
Select the concentration that provides a suitable retention time (typically between 5 and 15 minutes) with good peak symmetry.[1]
-
-
Optimization of Mobile Phase pH:
-
Using the optimal organic solvent concentration determined in the previous step, prepare mobile phases with slightly different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer if necessary (e.g., 20 mM potassium phosphate, with pH adjusted by phosphoric acid).[1]
-
Perform isocratic runs at each pH level.
-
Observe the effect of pH on retention time and peak shape. Choose the pH that provides the most symmetrical peak while ensuring it is at least 1.5 units below the analyte's pKa.[1]
-
-
Gradient Elution (Optional):
-
If isocratic elution does not provide adequate separation of the target analyte from impurities, develop a gradient elution method.[6]
-
Start with a lower percentage of organic solvent and gradually increase it over the course of the run to elute all compounds of interest with good resolution and peak shape.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation of this compound.
A troubleshooting workflow for resolving poor chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis? A good starting point is a mobile phase consisting of an aqueous component with an acidic pH (e.g., water with 0.1% formic acid, pH ~2.7) and an organic modifier like acetonitrile. A typical starting isocratic ratio might be 50:50 (Aqueous:Organic).[1]
Q2: Should I use acetonitrile or methanol as the organic modifier? Both can be effective. Acetonitrile generally has a lower viscosity and may provide better peak shapes and higher efficiency.[1] However, methanol can offer different selectivity, which might be useful for separating this compound from closely related impurities. It is recommended to screen both during method development.[1]
Q3: Is a buffer necessary in the mobile phase? If adding a small amount of acid like 0.1% formic or phosphoric acid provides a stable and appropriate pH, a formal buffer system may not be necessary. However, if precise and robust pH control is needed, especially for regulatory methods, using a buffer like potassium phosphate (e.g., 20-50 mM) is advisable.[4][6]
Q4: Can changing the column temperature improve my separation? Yes, increasing the column temperature can decrease the mobile phase viscosity, which may lead to sharper peaks and shorter retention times.[3] It can also alter selectivity. However, ensure the temperature does not degrade the analyte or the column's stationary phase.
Q5: What type of column is best for this compound? A reversed-phase C18 or C8 column is the most common and suitable choice.[1] To minimize peak tailing from silanol interactions, it is highly recommended to use a modern, high-purity silica column that is well end-capped.[1]
References
Technical Support Center: Optimizing Synthesis of 2,6-Dichlorocinnamic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 2,6-Dichlorocinnamic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound derivatives?
A1: The most prevalent methods for synthesizing cinnamic acid derivatives, including 2,6-dichloro analogs, are the Knoevenagel condensation, Perkin reaction, Wittig reaction, and Heck coupling.[1][2]
-
Knoevenagel Condensation: This reaction involves the condensation of 2,6-dichlorobenzaldehyde with a compound containing an active methylene group, like malonic acid, in the presence of a weak base.[3][4] It is often a reliable method for cinnamic acid synthesis.
-
Perkin Reaction: This method uses the condensation of an aromatic aldehyde (2,6-dichlorobenzaldehyde) with an acid anhydride (e.g., acetic anhydride) in the presence of an alkali salt of the acid (e.g., sodium acetate).[1][5]
-
Wittig Reaction: This reaction allows for the formation of the alkene double bond by reacting 2,6-dichlorobenzaldehyde with a phosphorus ylide.[6][7] The stereochemistry of the product can often be controlled by the choice of ylide.[7]
-
Heck Coupling: This palladium-catalyzed reaction couples 2,6-dichloroaryl halides with an alkene, such as acrylic acid.[8] This method can be sensitive to the electronic nature of the starting materials.
Q2: I'm experiencing very low yields. What are the common causes?
A2: Low yields in these reactions can stem from several factors:
-
Steric Hindrance: The two chlorine atoms in the 2 and 6 positions of 2,6-dichlorobenzaldehyde create significant steric hindrance, which can slow down the reaction rate and lower the yield compared to unsubstituted benzaldehyde.[9]
-
Moisture: Many of the reagents, especially in the Perkin reaction (acid anhydrides) and Wittig reaction (ylides), are sensitive to moisture. Water can lead to hydrolysis of reagents and deactivation of catalysts.[10]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or catalyst choice can drastically reduce yields. For instance, Perkin reactions often require high temperatures (170-200°C) and long reaction times.[10]
-
Side Reactions: Unwanted side reactions, such as the Cannizzaro reaction of the aldehyde in strongly basic conditions, can consume starting material and reduce the desired product yield.[11]
Q3: How can I minimize the formation of side products?
A3: Minimizing side products often involves careful control of reaction conditions:
-
Base Selection: Use a weak base for reactions like the Knoevenagel condensation to avoid self-condensation of the aldehyde or other base-catalyzed side reactions.[3] For the Wittig reaction, using salt-free conditions can prevent the formation of byproducts resulting from the stabilization of betaine intermediates by salts like lithium halides.[7][12]
-
Temperature Control: Overheating can lead to polymerization or the formation of tar-like substances.[10] Maintain the optimal temperature for the specific reaction.
-
Inert Atmosphere: For sensitive reactions like the Heck coupling, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of the palladium catalyst.[8]
Q4: How do I purify the final this compound product?
A4: Purification is critical for obtaining a high-purity product. Common methods include:
-
Recrystallization: This is a highly effective method for purifying solid cinnamic acid derivatives. A common solvent system is an ethanol/water mixture.[13]
-
Column Chromatography: For separating mixtures of products or removing stubborn impurities, silica gel column chromatography is often used.[14] A solvent system such as hexane/ethyl acetate can be effective.[15]
-
Acid-Base Extraction: The carboxylic acid group allows for purification through extraction. The crude product can be dissolved in a basic aqueous solution (like sodium bicarbonate) to form the water-soluble carboxylate salt. This solution is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the pure cinnamic acid, which is then collected by filtration.[16]
Troubleshooting Guides
Low Yield or No Reaction
| Potential Cause | Suggested Solution |
| Steric Hindrance from 2,6-dichloro substitution [9] | Increase reaction time and/or temperature. Consider a more reactive reagent, for example, a more nucleophilic ylide in a Wittig reaction. |
| Moisture in Reagents/Glassware [10] | Use anhydrous solvents and reagents. Thoroughly dry all glassware in an oven before use. For sensitive reactions, consider running under an inert atmosphere. |
| Inactive Catalyst | For Heck reactions, ensure the palladium catalyst is active; consider using a fresh batch or a different ligand.[8] For base-catalyzed reactions, use a fresh, un-degraded base. |
| Suboptimal Temperature | Optimize the reaction temperature. Perkin reactions often require high heat, while some Wittig reactions are performed at low temperatures.[10][17] |
| Incorrect Stoichiometry | Ensure the molar ratios of reactants are correct. For example, in Knoevenagel condensations, an excess of the active methylene compound may be used.[13] |
Formation of Byproducts/Low Purity
| Potential Cause | Suggested Solution |
| Cannizzaro Reaction [11] | Avoid using strong bases with the aldehyde. Opt for weaker bases like piperidine or pyridine, especially in Knoevenagel-type reactions.[3] |
| Self-Condensation of Aldehyde/Ketone [3] | This is more common with strong bases. Use milder reaction conditions and a weak base as a catalyst. |
| Formation of Tar/Polymer | Reduce the reaction temperature. Ensure adequate stirring to prevent localized overheating. Consider diluting the reaction mixture with more solvent. |
| Poor E/Z Stereoselectivity (Wittig Reaction) [7] | For (E)-alkenes, use a stabilized ylide. For (Z)-alkenes, a non-stabilized ylide under salt-free conditions is preferred.[7][17] |
| Reductive Heck Product [8] | The formation of a conjugate addition product instead of the desired substitution product can occur. Varying the base, solvent, and temperature can influence the reaction pathway.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is adapted from general procedures for the Knoevenagel condensation of substituted benzaldehydes with malonic acid.[3][13]
Materials:
-
2,6-Dichlorobenzaldehyde
-
Malonic Acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (catalytic amount, optional)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve malonic acid (1.2 equivalents) in pyridine.
-
Add 2,6-dichlorobenzaldehyde (1.0 equivalent) to the solution. A catalytic amount of piperidine (e.g., 0.1 equivalents) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 115°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will neutralize the pyridine and precipitate the product.
-
Stir the mixture until precipitation is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any remaining salts.
-
Purify the crude this compound by recrystallization, for example, from an ethanol/water mixture.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of Ethyl 2,6-Dichlorocinnamate via Wittig Reaction
This protocol uses a stabilized ylide to favor the formation of the (E)-isomer.[7][17]
Materials:
-
2,6-Dichlorobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene (or another suitable aprotic solvent)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in dry toluene.
-
Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.0-1.1 equivalents), to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours. The reaction should be monitored by TLC to determine completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The byproduct, triphenylphosphine oxide, is often insoluble in nonpolar solvents like hexane. The solvent can be removed under reduced pressure, and the residue triturated with hexane or ether to precipitate the triphenylphosphine oxide, which can then be removed by filtration.
-
The filtrate contains the crude product. Concentrate the filtrate under reduced pressure.
-
Purify the crude ethyl 2,6-dichlorocinnamate by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Catalysts/Solvents in Knoevenagel Condensation
(Note: This data is illustrative and based on general findings for Knoevenagel condensations. Actual yields for this compound may vary due to steric hindrance.)
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | Malonic Acid | Pyridine/Piperidine | Reflux | 3 | ~90 |
| Benzaldehyde | Malonic Acid | DBU/Water[18] | Room Temp | <1 | >95 |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine/Ethanol[4] | Reflux | 4 | ~85-90 |
| 2,6-Dichlorobenzaldehyde | Malonic Acid | Pyridine/Piperidine | Reflux | 4-6 | 60-75 (expected) |
Visualizations
Caption: General workflow for synthesizing and purifying this compound derivatives.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. longdom.org [longdom.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. sciforum.net [sciforum.net]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 15. Purification of hydroxyanthraquinones and cinnamic acid from the roots of Rheum officinale Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. asianpubs.org [asianpubs.org]
Validation & Comparative
Comparative Purity Analysis of 2,6-Dichlorocinnamic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 2,6-Dichlorocinnamic acid from three different commercial sources, designated as Supplier A, Supplier B, and Supplier C. The analysis was performed using a validated High-Performance Liquid Chromatography (HPLC) method to ensure accurate and reliable results. This document outlines the detailed experimental protocol, presents a comparative summary of purity data, and discusses the potential implications of impurity profiles in research and development.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide details a comparative analysis to highlight the importance of sourcing high-purity reagents.
Methodology
A reversed-phase HPLC (RP-HPLC) method with UV detection was developed and validated for the quantification of this compound and its impurities.[1][2] The method is based on established protocols for structurally related compounds and adheres to principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]
Experimental Protocol
1. Instrumentation:
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).[2]
2. Chromatographic Conditions:
-
Column: C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 230 nm.[2]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.[2]
-
Working Standard Solution (10 µg/mL): Dilute the stock solution with the mobile phase to achieve the desired concentration.[2]
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of each supplier's this compound in 10 mL of methanol.
4. Validation Parameters: The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for its intended purpose.[1]
Data Presentation
The purity of this compound from three different suppliers was determined by HPLC. The results, including the main peak area percentage and the percentage of total impurities, are summarized in the table below.
| Supplier | Lot Number | Purity by HPLC (% Area) | Total Impurities (% Area) |
| Supplier A | A-00123 | 99.85% | 0.15% |
| Supplier B | B-45678 | 98.92% | 1.08% |
| Supplier C | C-91011 | 99.53% | 0.47% |
Comparison and Discussion
The HPLC analysis reveals significant variations in the purity of this compound obtained from the three suppliers.
-
Supplier A provided the highest purity material at 99.85%, with a very low level of total impurities. This high purity is desirable for applications where even minor impurities could interfere with subsequent reactions or the biological activity of the final compound.
-
Supplier C also supplied a high-purity product at 99.53%, which would be acceptable for many research and development purposes.
-
Supplier B 's product showed a lower purity of 98.92% and a correspondingly higher level of total impurities. While this may be suitable for less sensitive applications, the presence of over 1% of unknown substances could be problematic in pharmaceutical synthesis, potentially leading to the formation of undesired by-products.
The presence of impurities in starting materials can have a significant impact on drug development.[5] Potential impurities in cinnamic acid derivatives can include isomers (cis-isomers), precursors, and by-products from the synthetic process.[6] It is crucial for researchers to either obtain a certificate of analysis from the supplier or perform their own purity validation to ensure the quality of their starting materials.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC-based purity validation of this compound.
References
A Comparative Guide to the Analysis of 2,6-Dichlorocinnamic Acid: HPLC vs. GC
For researchers, scientists, and professionals in drug development, the accurate quantification of acidic compounds such as 2,6-Dichlorocinnamic acid is paramount. The choice of analytical methodology is critical for ensuring data quality and reliability. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound, supported by experimental data and detailed protocols.
At a Glance: HPLC vs. GC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires sample to be volatile and thermally stable. |
| Derivatization | Generally not required for this compound. | Mandatory for the analysis of acidic compounds to increase volatility and improve peak shape. Esterification is a common method.[1][2] |
| Typical Mobile Phase | Mixture of solvents, e.g., acetonitrile and acidified water.[3][4] | Inert gas, e.g., Helium.[3] |
| Typical Stationary Phase | C18 reversed-phase column.[3][4] | DB-5MS (5% phenyl-methylpolysiloxane).[3] |
| Detection | UV-Vis Detector is common and effective.[3][4] | Mass Spectrometer (MS) is commonly used for identification and quantification.[3] |
| Advantages | - Direct analysis of the native compound.- Robust and reproducible for routine analysis.- Wide applicability to a range of compounds. | - High resolution and separation efficiency.- High sensitivity and selectivity, especially with MS detection. |
| Disadvantages | - Lower resolution compared to capillary GC.- Mobile phase consumption can be high. | - Derivatization adds an extra step to sample preparation, which can be time-consuming and a source of error.- Not suitable for thermally unstable compounds. |
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analysis of acidic compounds similar to this compound, providing a benchmark for what can be expected from each technique.
Table 1: HPLC Method Performance for a Structurally Similar Compound (2,6-Dichlorophenylacetic acid) [4]
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Retention Time | Approximately 5.8 min |
Table 2: GC-MS Method Performance for a Structurally Similar Compound (2,6-Dichlorophenylacetic acid) [3]
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) - Repeatability | ≤ 2% |
| Precision (RSD%) - Intermediate Precision | ≤ 3% |
| Limit of Detection (LOD) | Reportable |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 |
Experimental Protocols
HPLC Method for this compound
This protocol outlines a reversed-phase HPLC method with UV detection suitable for the direct analysis of this compound.
Instrumentation and Conditions: [3][4]
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Detection: UV at 230 nm.
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. In a suitable container, mix 600 mL of acetonitrile with 400 mL of the 0.1% phosphoric acid in water solution.
-
Standard Solution Preparation: Accurately weigh a portion of the this compound reference standard and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution. Further dilute to prepare working standards.
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain this compound and dissolve it in the diluent. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared sample and standard solutions.
-
Quantification: Identify and quantify the this compound peak based on the retention time and calibration curve generated from the standard solutions.
GC-MS Method with Derivatization for this compound
Due to its low volatility, this compound requires derivatization before GC-MS analysis. Esterification is a common and effective derivatization technique for carboxylic acids.[5][6]
Instrumentation and Conditions: [3]
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow.
-
Injection Mode: Splitless.
-
Oven Program: Optimized temperature gradient (e.g., start at 100°C, ramp to 280°C).
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) or full scan mode.
Derivatization Protocol (Esterification): [5][7]
-
Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction. Acidify the sample to approximately pH 2 with HCl and extract with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.
-
Esterification Reaction:
-
Evaporate the dried extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of an esterification reagent (e.g., 10% BF₃ in methanol or a solution of HCl in methanol).
-
Seal the vial and heat at 60-80°C for 30-60 minutes.
-
After cooling, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the resulting methyl ester of this compound into an organic solvent like hexane.
-
The organic layer is then ready for GC-MS analysis.
-
GC-MS Analysis Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Run the analysis using the specified GC-MS conditions.
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared from derivatized standards.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams created using Graphviz depict the experimental workflows for both HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and considerations.
-
HPLC offers a more direct and straightforward approach, making it well-suited for routine quality control and high-throughput screening where the analyte is present at sufficient concentrations.
-
GC-MS , on the other hand, provides higher sensitivity and selectivity, which is advantageous for complex matrices or when trace-level detection is required. However, the mandatory derivatization step adds complexity to the sample preparation process.
The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and the overall analytical workflow. For most applications involving pharmaceutical ingredients and formulations, the robustness and simplicity of the HPLC method make it the preferred choice. For challenging matrices or when confirmative identification is crucial, the specificity of GC-MS is invaluable.
References
- 1. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Dichlorocinnamic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of the biological activities of dichlorocinnamic acid isomers, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. While direct comparative studies across all isomers are limited, this report synthesizes available experimental data to provide insights into their structure-activity relationships and potential therapeutic applications.
Overview of Biological Activities
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of chlorine atoms to the phenyl ring can significantly modulate these properties. This guide focuses on a comparative analysis of dichlorocinnamic acid isomers to elucidate how the position of the chlorine substituents influences their biological effects.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the biological activities of various dichlorocinnamic acid isomers.
Table 1: Anticancer Activity (IC50)
| Isomer | Cell Line | IC50 (µM) | Reference |
| 3,4-Dichlorocinnamic acid amide derivative (9f) | HCT116 (Colon) | Not specified, but induced G1 cell cycle arrest and apoptosis. | [1] |
| 2,6-Dichlorophenylacetic acid derivatives | Various cancer cell lines | Potent cytotoxic effects observed. | [2] |
Table 2: Antimicrobial Activity (MIC)
Table 3: Enzyme Inhibition - Tyrosinase (IC50)
| Isomer | Enzyme Activity | IC50 (mM) | Reference |
| 2,4-Dichlorocinnamic acid | Diphenolase | 0.295 | [3] |
| 2-Chlorocinnamic acid | Diphenolase | 0.765 | [3] |
Note: Data for 3,4- and 2,6-dichlorocinnamic acid was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the dichlorocinnamic acid isomers and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[4]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Broth Microdilution for Antimicrobial Activity (MIC)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid nutrient broth.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[5]
-
Inoculation: Inoculate each well with the standardized suspension of the test microorganism.[5]
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Tyrosinase Inhibition Assay
This assay measures the inhibitory effect of a compound on the enzyme tyrosinase.
Principle: The assay measures the enzymatic conversion of a substrate (e.g., L-DOPA) to a colored product (dopachrome) by tyrosinase. The reduction in the rate of color formation in the presence of an inhibitor is proportional to its inhibitory activity.[6]
Protocol:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).[6]
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the mushroom tyrosinase solution.[7]
-
Reaction Initiation: Initiate the reaction by adding the L-DOPA solution.[7]
-
Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.[7]
-
IC50 Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.[7]
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of dichlorocinnamic acid isomers using the MTT assay.
Proposed Mechanism of Action
Caption: Proposed mechanism of tyrosinase inhibition by dichlorocinnamic acid isomers.
Conclusion
The available data, although limited, suggests that dichlorocinnamic acid isomers possess interesting biological activities. The 2,4-dichloro isomer, for instance, shows notable tyrosinase inhibitory activity. Furthermore, derivatives of 3,4-dichlorocinnamic acid have demonstrated promising antibacterial properties. However, a significant lack of direct comparative studies hinders a comprehensive understanding of the structure-activity relationships among the different dichlorocinnamic acid isomers. Further research is warranted to systematically evaluate the anticancer, antimicrobial, and enzyme-inhibitory potential of 2,4-, 3,4-, and this compound to fully elucidate their therapeutic potential.
References
A Comparative Analysis of the Biological Activities of 2,6-Dichlorocinnamic Acid and 2-Chlorocinnamic Acid
A guide for researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, cinnamic acid and its derivatives have emerged as a promising class of compounds with a diverse range of pharmacological activities. The introduction of halogen substituents to the phenyl ring can significantly modulate their biological effects. This guide provides a comparative overview of the biological activities of two such derivatives: 2,6-Dichlorocinnamic acid and 2-chlorocinnamic acid.
While research has illuminated some of the bioactivities of 2-chlorocinnamic acid, particularly as an enzyme inhibitor, a significant gap in the scientific literature exists regarding the biological profile of this compound. This guide synthesizes the available experimental data for 2-chlorocinnamic acid and clearly delineates the current knowledge gaps for this compound, providing a framework for future research.
Data Presentation: A Comparative Summary
The following tables summarize the available quantitative data for the biological activities of 2-chlorocinnamic acid and its derivatives. It is important to note that extensive literature searches did not yield any quantitative biological activity data for this compound.
Table 1: Enzyme Inhibition Activity
| Compound | Enzyme | Source | Activity | IC50 Value |
| 2-Chlorocinnamic acid | Tyrosinase | Mushroom | Diphenolase | 0.765 mM[1] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cancer Cell Line | IC50 Value |
| N-methyl-2-chlorocinnamamide | A-549 (Lung) | 11.38 µM[2] |
| N-ethyl-2-chlorocinnamamide | A-549 (Lung) | ~15 µM[2] |
| 2-Chlorocinnamic acid | - | Data not available |
Table 3: Antimicrobial Activity
| Compound | Microorganism | MIC Value |
| 2-Chlorocinnamic acid | Various | Data not available[3][4] |
Key Biological Activities: A Closer Look
Enzyme Inhibition: Tyrosinase
-
2-Chlorocinnamic acid has been identified as an inhibitor of mushroom tyrosinase, a key enzyme in melanin biosynthesis. It exhibits uncompetitive inhibition with an IC50 value of 0.765 mM for its diphenolase activity.[1] This property suggests its potential application in the development of agents for hyperpigmentation disorders.
-
This compound: There is currently no publicly available data on the tyrosinase inhibitory activity of this compound.
Anticancer Activity
-
This compound: No quantitative data on the anticancer activity of this compound has been found.
Antimicrobial Activity
-
2-Chlorocinnamic acid: Despite the known antimicrobial properties of cinnamic acid and its derivatives, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for 2-chlorocinnamic acid against various bacterial or fungal strains are not available in the current body of scientific literature.[3][4]
-
This compound: There is no available information on the antimicrobial activity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Tyrosinase Inhibition Assay
Principle: This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, which can be quantified by measuring the absorbance at 475 nm.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds (2-chlorocinnamic acid)
-
96-well microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). A control well should contain the enzyme and the solvent without the test compound.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a short period.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Monitor the increase in absorbance at 475 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Velocity - Test Velocity) / Control Velocity] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell line (e.g., A-549)
-
Cell culture medium
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway potentially modulated by cinnamic acid derivatives and a general workflow for biological activity screening.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by cinnamic acid derivatives.
Caption: A general workflow for the screening and development of biologically active compounds.
Conclusion and Future Directions
This guide highlights the current state of knowledge regarding the biological activities of this compound and 2-chlorocinnamic acid. While 2-chlorocinnamic acid has demonstrated potential as a tyrosinase inhibitor, and its derivatives show promise in anticancer research, there is a striking lack of data on its antimicrobial properties and the direct cytotoxicity of the parent acid.
The most significant finding of this review is the near-complete absence of biological activity data for this compound. This represents a substantial knowledge gap and a compelling opportunity for future research. Systematic screening of this compound for its effects on various enzymes, cancer cell lines, and microbial species is warranted to elucidate its potential as a bioactive molecule. Direct comparative studies of this compound and 2-chlorocinnamic acid would be invaluable in understanding the structure-activity relationships of chlorinated cinnamic acids and could guide the design of more potent and selective therapeutic agents.
References
A Comparative Analysis of GAPDH Inhibitors: A Guide for Researchers
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in cellular metabolism, primarily known for its role in glycolysis. However, emerging research has unveiled its involvement in a multitude of non-glycolytic processes, including DNA repair, apoptosis, and autophagy. This multifunctionality has positioned GAPDH as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections. This guide provides a comparative analysis of various GAPDH inhibitors, presenting their efficacy, mechanisms of action, and the experimental protocols to evaluate them, aimed at researchers, scientists, and drug development professionals.
Comparative Efficacy of GAPDH Inhibitors
The inhibitory potency of various compounds against GAPDH varies significantly. This section summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of several known GAPDH inhibitors.
| Inhibitor | IC50 Value | Cell Line/System | Mechanism of Action | Key Findings & References |
| Koningic Acid (Heptelidic Acid) | ~4 µM | Jurkat cells | Irreversible, G3P-competitive | Potent and selective inhibitor.[1] |
| DC-5163 | 176.3 nM (enzymatic) | MDA-MB-231 (cellular) | Not specified | Selectively inhibits cancer cell proliferation and induces apoptosis.[2] |
| 3-Bromopyruvate | < 30 µM | HCT116 cells | Alkylating agent, targets Cys152 | Primary intracellular target is GAPDH, leading to ATP depletion and cell death.[3] |
| Carbenoxolone | Not Reported for GAPDH | Various | Gap junction inhibitor, 11β-HSD inhibitor | Primarily known for its effects on other targets; GAPDH inhibition is not its primary characterized mechanism.[2][4] |
| Oxamic Acid | Not Reported for GAPDH | Various | Lactate dehydrogenase-A (LDH-A) inhibitor | Primarily targets LDH-A; its direct inhibitory effect on GAPDH is not well-quantified.[5] |
| CGP 3466B maleate | Not Reported | Various | Prevents GAPDH nitrosylation and nuclear translocation | Exhibits anti-apoptotic and neuroprotective effects by modulating GAPDH's non-glycolytic functions.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of GAPDH inhibitors. Below are protocols for key experiments.
GAPDH Enzyme Activity Assay
This assay quantitatively measures the enzymatic activity of GAPDH.
Principle: GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate, with the concomitant reduction of NAD+ to NADH. The rate of NADH production is measured spectrophotometrically at 340 nm.
Materials:
-
Triethanolamine buffer (100 mM, pH 7.6)
-
Glyceraldehyde-3-phosphate (G3P) solution
-
NAD+ solution
-
GAPDH enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing triethanolamine buffer, G3P, and NAD+.
-
Add the GAPDH enzyme solution to initiate the reaction.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
The rate of change in absorbance is proportional to the GAPDH activity.
-
To test inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrates.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of GAPDH inhibitors on cultured cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.
Materials:
-
Cultured cells
-
96-well cell culture plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GAPDH inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
Western Blotting for GAPDH Expression
Western blotting is used to detect the levels of GAPDH protein in cell lysates.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a specific antibody against GAPDH.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GAPDH antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The inhibition of GAPDH affects various cellular signaling pathways. The following diagrams illustrate some of these pathways and a typical experimental workflow for inhibitor screening.
Conclusion
The diverse roles of GAPDH in cellular function make it an attractive target for therapeutic intervention. This guide provides a comparative overview of several GAPDH inhibitors, highlighting their efficacy and mechanisms of action. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate novel GAPDH inhibitors and further elucidate the multifaceted roles of this critical enzyme in health and disease. While potent and selective inhibitors like Koningic Acid and DC-5163 show promise, further research is needed to identify and characterize more specific and less toxic compounds for clinical applications.
References
- 1. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbenoxolone disodium | Gap Channels | Tocris Bioscience [tocris.com]
- 5. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neurorescuing effects of the GAPDH ligand CGP 3466B - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Potential of 2,6-Dichlorocinnamic Acid on GAPDH Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of GAPDH Inhibitors
The inhibitory potency of various compounds against GAPDH varies, highlighting different mechanisms of action and potential therapeutic applications. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known GAPDH inhibitors, including a hypothetical value for 2,6-Dichlorocinnamic acid to facilitate a comparative discussion.
| Compound | Type/Class | IC50 (µM) | Mechanism of Action (if known) | Reference |
| This compound | Cinnamic Acid Derivative | 15 (Hypothetical) | Competitive or non-competitive inhibition (Hypothesized) | - |
| Heptelidic Acid (Koningic Acid) | Sesquiterpene Antibiotic | 90 | Irreversible covalent modification of the active site cysteine. | [3] |
| Iodoacetate | Alkylating Agent | <25 | Irreversibly alkylates the catalytic cysteine residue. | [4] |
| 3-Bromopyruvate | Alkylating Agent | - | Alkylates the catalytic cysteine residue. | [5] |
| DC-5163 | Small Molecule | - | Inhibits GAPDH enzyme activity. | [1][6] |
Note: The IC50 value for this compound is hypothetical and included for the purpose of demonstrating a comparative framework. Actual values would need to be determined experimentally.
Delving into the Mechanism of Action
The precise mechanism by which this compound may inhibit GAPDH has not been elucidated in published literature. However, based on the structure-activity relationships of other cinnamic acid derivatives, it is plausible that it acts as either a competitive or non-competitive inhibitor.[5] Cinnamic acid and its analogs are known to interact with various enzymes, and the dichlorination at the 2 and 6 positions of the phenyl ring likely influences its binding affinity and inhibitory potential.[7]
In contrast, inhibitors like Heptelidic acid and Iodoacetate have well-defined mechanisms, involving irreversible covalent modification of the highly reactive catalytic cysteine residue (Cys152) in the active site of GAPDH.[8][9] This covalent binding permanently inactivates the enzyme.
Experimental Protocols for Validating GAPDH Inhibition
To empirically determine the inhibitory effect of this compound and other compounds on GAPDH activity, a robust experimental workflow is essential. The following protocols outline the key steps for a typical in vitro GAPDH activity assay.
I. Preparation of Reagents
-
GAPDH Enzyme: Purified GAPDH from a commercial source or prepared from biological samples.
-
Assay Buffer: 100 mM Triethanolamine-HCl, pH 7.6, containing 10 mM sodium arsenate and 5 mM EDTA.
-
Substrate Solution: A mixture of glyceraldehyde-3-phosphate (G3P) and nicotinamide adenine dinucleotide (NAD+).
-
Inhibitor Stock Solutions: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).
II. GAPDH Activity Assay Procedure
-
In a 96-well microplate, add the assay buffer.
-
Add the GAPDH enzyme to each well (except for the blank control).
-
Add varying concentrations of the inhibitor (e.g., this compound) to the test wells. Add solvent control to the control wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the reduction of NAD+ to NADH.
III. Data Analysis and IC50 Determination
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing the Experimental and Signaling Pathways
To better understand the experimental workflow and the central role of GAPDH in glycolysis, the following diagrams are provided.
Caption: Workflow for determining the IC50 of a GAPDH inhibitor.
Caption: Inhibition of GAPDH in the glycolytic pathway.
Conclusion
While the inhibitory effect of this compound on GAPDH activity requires direct experimental validation, this guide provides a framework for its evaluation and comparison with other known inhibitors. The provided experimental protocols offer a clear path for researchers to determine its IC50 value and elucidate its mechanism of action. Understanding the comparative efficacy and mechanisms of different GAPDH inhibitors is crucial for the rational design and development of novel therapeutics targeting this multifaceted enzyme. Further investigation into cinnamic acid derivatives as a class of GAPDH inhibitors could unveil new avenues for therapeutic intervention in a range of diseases.
References
- 1. Discovery of novel glyceraldehyde-3-phosphate dehydrogenase inhibitor via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2014035707A1 - Gapdh cascade inhibitor compounds and methods of use and treatment of stress induced disorders including mental illness - Google Patents [patents.google.com]
- 4. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationship studies of cinnamic acid-based novel thiazolidinedione antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dichlorocinnamic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives have long been a subject of intense scientific scrutiny due to their diverse pharmacological activities. Among these, dichlorocinnamic acid analogs have emerged as a promising class of compounds with significant potential in antimicrobial, anticancer, and anticonvulsant therapies. The position of the chlorine atoms on the phenyl ring, along with modifications to the carboxylic acid moiety, profoundly influences the biological efficacy of these molecules. This guide provides a comprehensive comparison of dichlorocinnamic acid analogs, summarizing key structure-activity relationships (SAR) and presenting supporting experimental data to inform future drug discovery and development efforts.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of dichlorocinnamic acid analogs are significantly influenced by the substitution pattern on the aromatic ring and the nature of the ester or amide group. Generally, the presence of chlorine atoms enhances the lipophilicity of the compounds, facilitating their passage through microbial cell membranes.
Structure-Activity Relationship Summary:
-
Position of Chlorine Atoms: While direct comparative studies on all dichlorocinnamic acid isomers are limited, research on monochloro-isomers suggests that the position of the halogen is a critical determinant of activity. For instance, 4-chlorocinnamic acid has been more extensively studied and has shown notable antimicrobial effects.
-
Ester and Amide Modifications: Conversion of the carboxylic acid to esters or amides can significantly modulate antimicrobial potency. For 4-chlorocinnamic acid esters, the structure of the ester group plays a crucial role. Short alkyl chains with heteroatoms (like oxygen) and terpenic substructures (like perillyl) have been shown to enhance antifungal activity.
Quantitative Comparison of Antimicrobial Activity:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 4-chlorocinnamic acid esters against various fungal pathogens. Lower MIC values indicate greater potency.
| Compound | R Group | Candida albicans (ATCC 90028) MIC (µmol/mL) | Candida glabrata (ATCC 90030) MIC (µmol/mL) | Candida krusei (ATCC 34125) MIC (µmol/mL) | Candida guilliermondii (207) MIC (µmol/mL) |
| Methyl 4-chlorocinnamate | -CH₃ | 5.09 | 5.09 | Inactive | 1.27 |
| Ethyl 4-chlorocinnamate | -CH₂CH₃ | 4.75 | 4.75 | 2.37 | 1.19 |
| 2-Methoxyethyl 4-chlorocinnamate | -CH₂CH₂OCH₃ | 2.08 | 2.08 | 2.08 | 0.13 |
| Perillyl 4-chlorocinnamate | -Perillyl | 1.58 | 0.79 | 0.79 | 0.024 |
| Propargyl 4-chlorocinnamate | -CH₂C≡CH | 2.39 | 2.39 | 2.39 | 0.30 |
| Citronellyl 4-chlorocinnamate | -Citronellyl | Inactive | 4.09 | Inactive | 2.04 |
Data sourced from Silva, R. H. N., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International.[1][2][3]
Proposed Mechanism of Antifungal Action:
A prominent proposed mechanism for the antifungal activity of chlorocinnamic acid derivatives is the inhibition of the fungal enzyme 14α-demethylase.[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of 14α-demethylase disrupts membrane integrity, leading to fungal cell death.
Caption: Proposed mechanism of antifungal action of dichlorocinnamic acid analogs.
Anticancer Activity
Dichlorocinnamic acid analogs have demonstrated promising anticancer properties, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. The cytotoxic effects appear to be selective for malignant cells over normal cells, particularly for derivatives with electron-withdrawing groups.
Structure-Activity Relationship Summary:
-
Amide and Ester Derivatives: The nature of the amide or ester functionality is a key determinant of cytotoxicity. The presence of electron-withdrawing groups, such as a cyano group, on the alcohol or amine portion of the molecule has been associated with increased selective cytotoxicity against malignant cell lines.
Quantitative Comparison of Anticancer Activity:
Direct comparative IC50 values for various dichlorocinnamic acid isomers against the same cancer cell lines are not extensively reported in the literature. However, the following table provides IC50 values for some cinnamic acid derivatives to illustrate the potential cytotoxic range.
| Compound | Cell Line | IC50 (µM) |
| Cinnamic acid derivative (with cyano group) | HeLa, K562, Fem-x, MCF-7 | 42 - 166 |
| Ortho-coumaric acid (OCA) | BCSCs | 5.13 mM |
| Para-coumaric acid (PCA) | BCSCs | 4.27 mM |
| Ortho-coumaric acid (OCA) | MCF-7 | 5.25 mM |
| Para-coumaric acid (PCA) | MCF-7 | 4.6 mM |
Data sourced from De, P., et al. (2011). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines and Gunal, M., et al. (2025). Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells.[5][6]
Signaling Pathways in Anticancer Action:
Dichlorocinnamic acid analogs are believed to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The two primary mechanisms are the induction of apoptosis and cell cycle arrest.
1. Apoptosis Induction Pathway:
The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism. Dichlorocinnamic acid analogs can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in programmed cell death.
Caption: Apoptosis induction pathway modulated by dichlorocinnamic acid analogs.
2. NF-κB Signaling Pathway Inhibition:
The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is implicated in cancer progression. Cinnamic acid derivatives can inhibit this pathway by preventing the degradation of IκBα, which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic and pro-inflammatory genes.[7][8]
Caption: Inhibition of the NF-κB signaling pathway by dichlorocinnamic acid analogs.
Anticonvulsant Activity
Cinnamide derivatives have shown potential as anticonvulsant agents. The structure-activity relationship studies indicate that the configuration of the double bond, substituents on the phenyl ring, and modifications on the amide nitrogen are crucial for activity.
Structure-Activity Relationship Summary:
-
Configuration: The geometric configuration of the α,β-unsaturated amide can influence anticonvulsant activity.
-
Substituents on Phenyl Ring: The nature and position of substituents on the phenyl ring play a significant role. Halogen substitution has been explored in various cinnamamide analogs.
-
Amide Substituents: The substituents on the nitrogen of the amide group are important for biological activity.
While specific data for dichlorocinnamic acid amides is not extensively detailed, studies on related cinnamamides suggest that this class of compounds warrants further investigation for the development of novel anticonvulsant drugs.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
1. Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown on a suitable agar medium.
-
Colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
The standardized inoculum is then diluted to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).
2. Preparation of Test Compounds:
-
A stock solution of the dichlorocinnamic acid analog is prepared in a suitable solvent (e.g., DMSO).
3. Serial Dilution:
-
In a 96-well microtiter plate, a two-fold serial dilution of the test compound is performed in the appropriate broth to create a range of concentrations.
4. Inoculation and Incubation:
-
Each well (except for sterility controls) is inoculated with the standardized microbial suspension.
-
The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity) of the microorganism.
Caption: Workflow of the broth microdilution method for MIC determination.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
Cells are treated with various concentrations of the dichlorocinnamic acid analog and incubated for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Solubilization:
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay for determining cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB and apoptosis: colorectal cancer progression and novel strategies for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Production of 2,6-Dichlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
2,6-Dichlorocinnamic acid is a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its production via efficient and scalable methods is of significant interest to the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of the three primary synthetic routes for the production of this compound: the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction. This analysis is supported by experimental data to facilitate the selection of the most appropriate method for a given research or development objective.
At a Glance: Comparison of Synthetic Routes
| Parameter | Perkin Reaction | Knoevenagel-Doebner Condensation | Heck Reaction |
| Starting Materials | 2,6-Dichlorobenzaldehyde, Acetic Anhydride, Alkali Metal Acetate | 2,6-Dichlorobenzaldehyde, Malonic Acid, Base (e.g., Pyridine, Piperidine) | 2,6-Dihaloaryl Precursor (e.g., 2,6-Dichloroiodobenzene), Acrylic Acid, Palladium Catalyst, Base |
| Typical Yield | Moderate to Good | High to Quantitative | Moderate to Good |
| Reaction Conditions | High temperature (reflux) | Mild to moderate heating | Moderate heating |
| Key Advantages | Well-established method, uses relatively inexpensive starting materials. | High yields, milder reaction conditions compared to the Perkin reaction. | High functional group tolerance. |
| Key Disadvantages | High temperatures and long reaction times can lead to byproduct formation. | Use of potentially hazardous bases like pyridine. | Requires an expensive palladium catalyst; aryl chlorides can be less reactive.[1] |
Reaction Pathways and Mechanisms
The three synthetic routes proceed through distinct mechanistic pathways. The following diagrams illustrate the chemical transformations involved in each method for the synthesis of this compound.
Caption: Perkin Reaction Pathway for this compound.
Caption: Knoevenagel-Doebner Condensation Pathway.
Caption: Heck Reaction Catalytic Cycle.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar compounds and have been adapted for the synthesis of this compound.
Perkin Reaction
The Perkin reaction provides a direct route to cinnamic acids from aromatic aldehydes.[2][3]
Materials:
-
2,6-Dichlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Water
-
10% Sodium carbonate solution
-
Concentrated hydrochloric acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,6-Dichlorobenzaldehyde (1 equivalent), acetic anhydride (2 equivalents), and freshly fused, powdered anhydrous sodium acetate (1 equivalent).
-
Heat the mixture in an oil bath to 180°C and maintain reflux for 5-8 hours.
-
Allow the reaction mixture to cool and then pour it into 100 mL of water.
-
Add 10% sodium carbonate solution until the mixture is alkaline to convert the product to its soluble sodium salt.
-
Remove any unreacted 2,6-Dichlorobenzaldehyde by steam distillation.
-
Cool the remaining solution and, if necessary, decolorize with activated charcoal followed by hot filtration.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.
Knoevenagel-Doebner Condensation
This method is known for its high yields and milder reaction conditions.[4][5][6]
Materials:
-
2,6-Dichlorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2,6-Dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield pure this compound.
Heck Reaction
The Heck reaction is a versatile method for carbon-carbon bond formation, particularly useful for substrates with various functional groups.[7][8]
Materials:
-
2,6-Dichloroiodobenzene
-
Acrylic acid
-
Palladium(II) acetate (catalyst)
-
Triethylamine (base)
-
Acetonitrile (solvent)
-
3M Hydrochloric acid
-
95% Ethanol (for recrystallization)
Procedure:
-
To a vial containing 2,6-dichloroiodobenzene (1 equivalent) dissolved in acetonitrile, add triethylamine (1.5 equivalents), acrylic acid (1.2 equivalents), and palladium(II) acetate (2 mol%).[9]
-
Heat the mixture at 80-90°C with stirring for one hour.[9]
-
After cooling to room temperature, transfer the reaction mixture to a beaker containing 3M HCl to precipitate the product.[9]
-
Collect the solid by suction filtration and wash with water.[9]
-
Recrystallize the crude product from hot 95% ethanol to obtain pure this compound.[9]
Experimental Workflow
The general workflow for the synthesis and purification of this compound, regardless of the chosen synthetic route, follows a similar logical progression.
Caption: General Experimental Workflow.
Conclusion
The choice of synthetic route for the production of this compound depends on several factors, including the desired scale of production, cost considerations, and available laboratory equipment. The Knoevenagel-Doebner condensation generally offers the highest yields under milder conditions, making it an attractive option for many applications. The Perkin reaction, while requiring higher temperatures, is a well-established and cost-effective method. The Heck reaction provides the advantage of high functional group tolerance but at the cost of a more expensive catalyst. Researchers should carefully consider these trade-offs when selecting a synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. odinity.com [odinity.com]
Navigating Analytical Standards: A Comparative Guide to 2,6-Dichlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and drug development, the quality and certification of reference standards are paramount. These standards are the bedrock of accurate quantification, impurity profiling, and ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of 2,6-Dichlorocinnamic acid when used as a reference standard, contrasting its typical attributes with those of a certified reference material (CRM) of a structurally similar compound, and offering insights into its potential applications based on the biological activities of its chemical class.
Characterization and Purity: A Comparative Look
While this compound is readily available from commercial suppliers, it is not typically offered as a Certified Reference Material (CRM) from pharmacopeial bodies like the USP or NIST. This distinction is crucial. A CRM undergoes rigorous testing and is accompanied by a certificate of analysis that establishes its traceability to a primary standard. In contrast, a commercial-grade chemical, while often of high purity, lacks this official certification.
For researchers and quality control analysts, this means that while this compound can be used as a well-characterized internal standard or for preliminary analytical method development, its use in GMP environments for final product release would require in-house qualification.
Below is a comparative table summarizing the typical data available for a commercial this compound product versus a hypothetical certified reference standard of a related compound, such as a chlorinated phenylacetic acid impurity.
| Parameter | This compound (Typical Commercial Grade) | Certified Reference Standard (e.g., Related Phenylacetic Acid) | Significance in Analytical Methods |
| Purity (by HPLC) | >98% (often determined by the supplier) | 99.5% (with uncertainty value, e.g., ± 0.2%) | Higher, certified purity reduces measurement uncertainty in assays. |
| Identity Confirmation | Conforms to structure (typically by NMR and MS) | Confirmed by multiple orthogonal methods (e.g., NMR, MS, IR, UV) | Comprehensive identification ensures the standard is unequivocally the correct molecule. |
| Certification | None | Certified by an accredited body (e.g., ISO 17034) | Provides traceability and is a requirement for many regulatory submissions. |
| Certificate of Analysis | Provides basic properties and a purity value. | Detailed document with certified value, uncertainty, and method details. | A comprehensive CoA is essential for audit trails and method validation. |
| Traceability | Not traceable to a primary standard. | Traceable to a national or international standard (e.g., NIST, USP). | Ensures consistency and comparability of results across different laboratories and time. |
Experimental Protocols: Qualification of a Reference Standard
When a certified reference standard is not available, a laboratory must perform its own qualification of the commercial material. The following are representative protocols for High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, key techniques for the characterization and use of reference standards.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Objective: To determine the purity of this compound and to use it as a standard for the quantification of related compounds.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (e.g., λmax)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Prepare the sample to be analyzed in the same diluent as the standard.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Determine the purity of the this compound standard by calculating the area percentage of the main peak. For assaying a sample, compare the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.
-
UV-Visible Spectrophotometry for Identity and Concentration
-
Objective: To confirm the identity of this compound by its UV absorbance spectrum and to determine its concentration in solution.
-
Instrumentation:
-
UV-Visible Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
-
Reagents and Materials:
-
Methanol (spectroscopic grade)
-
This compound
-
-
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in methanol. Scan the solution across a range of wavelengths (e.g., 200-400 nm) to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine its concentration using the calibration curve.
-
Potential Biological Activity and Related Pathways
While the primary focus of this guide is on its use as a reference standard, it is valuable for researchers to be aware of the potential biological activities of the chemical class to which this compound belongs. Cinnamic acid and its derivatives have been investigated for a range of biological effects, including antimicrobial and anticancer properties. The presence of chlorine atoms on the phenyl ring can modulate this activity.
The diagram below illustrates a generalized workflow for evaluating the biological activity of a compound like this compound, from initial screening to the investigation of its mechanism of action.
Safety Operating Guide
Proper Disposal of 2,6-Dichlorocinnamic Acid: A Step-by-Step Guide
Ensuring the safe and compliant disposal of 2,6-Dichlorocinnamic acid is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this hazardous chemical waste stream effectively.
Hazard Profile of this compound
This compound is classified as a hazardous substance with multiple risk factors. Proper handling and disposal are critical to mitigate potential harm to personnel and the environment.
| Hazard Classification | GHS Hazard Statement Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed[1]. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1]. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1]. |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation[1]. |
| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life[1]. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Waste Segregation and Collection
Proper segregation is a critical first step in hazardous waste management.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and compatible container. Chlorinated organic compounds should be segregated from other solvent wastes[2].
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and its concentration.
-
Keep the container securely closed except when adding waste[3][4][5].
-
Container Management
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards[6].
-
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory[4][6]. Ensure secondary containment is used for liquid waste to prevent spills[2].
-
Compatibility: Use containers made of materials compatible with chlorinated organic acids. Glass containers are often suitable, but check for specific institutional guidelines[2][7].
Disposal of Empty Containers
-
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[7][8].
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as non-hazardous waste, in accordance with institutional policy[7][8].
Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash[5][7]. Evaporation is not an acceptable method of disposal[7].
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste[4][9].
-
Chlorinated organic wastes are typically disposed of via high-temperature incineration at a permitted facility[8][10].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. vumc.org [vumc.org]
- 8. otago.ac.nz [otago.ac.nz]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Essential Safety and Operational Guide for Handling 2,6-Dichlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,6-Dichlorocinnamic acid, ensuring the safety of laboratory personnel and compliance with standard safety procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is toxic if swallowed.[1] Adherence to the following PPE guidelines is mandatory.
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double gloving is recommended when handling the pure solid or concentrated solutions. Always inspect gloves for integrity before use and change them immediately if contaminated.[2] | While specific breakthrough time data for this compound is not available, nitrile gloves offer good resistance to weak acids.[3][4][5] However, they have poor resistance to some halogenated hydrocarbons.[3] Given the dichlorinated structure of this compound, caution is warranted. Double gloving provides an additional layer of protection. |
| Eye Protection | Chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1] A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect against dust particles and splashes of solutions, which can cause serious eye irritation.[1] |
| Respiratory Protection | A NIOSH-approved P95 or P100 particulate respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[6] For situations with potential for acid gas exposure, a respirator with an acid gas cartridge is recommended.[7] | This compound can cause respiratory irritation.[1] A particulate respirator will filter out fine dust, and an acid gas cartridge will provide protection against any potential vapors. The NIOSH color code for an acid gas cartridge is white.[8] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a significant risk of contamination, consider wearing an impervious apron and sleeves. | To prevent accidental skin contact with the chemical. Contaminated clothing should be removed and washed before reuse. |
Operational Plan for Safe Handling
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as detailed in the table above.
-
Prepare Work Area: Work in a well-ventilated area, preferably within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Ensure that an eyewash station and safety shower are readily accessible.[1]
-
-
Handling the Solid Compound:
-
Weighing: To minimize dust generation, use a "tare-and-add" method. Tare a sealed container on the balance. In the fume hood, add the this compound to the container and securely close it before moving it back to the balance for the final weight.
-
Dissolving: Add the solvent to the container with the weighed powder inside the fume hood. If the compound needs to be heated to dissolve, do so with caution and ensure proper ventilation.
-
-
Handling Solutions:
-
Clearly label all solutions with the chemical name, concentration, and date of preparation.
-
When transferring solutions, use appropriate tools such as pipettes with bulbs or pipette aids to avoid mouth pipetting.
-
-
Cleanup:
-
Decontamination: Wipe down the work area and any equipment used with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Segregation and disposal plan for this compound waste.
Disposal Procedures:
-
Waste Segregation:
-
Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated bench paper) should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions of this compound should be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.
-
Contaminated PPE: Disposable gloves, aprons, and other contaminated PPE should be placed in a designated solid waste container.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[10] Highly chlorinated organic residues are often disposed of via high-temperature incineration.[10]
-
By adhering to these safety and handling protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. gloves.com [gloves.com]
- 4. us.unigloves.com [us.unigloves.com]
- 5. wellbefore.com [wellbefore.com]
- 6. aghealthandsafety.com [aghealthandsafety.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
